Win VI
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-14-13-17(23-20-14)5-3-2-4-11-21-16-8-6-15(7-9-16)18-19-10-12-22-18/h6-9,13H,2-5,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZDYGHUSXWPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=CC=C(C=C2)C3=NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243387 | |
| Record name | Win 52035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98034-30-1 | |
| Record name | Win 52035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098034301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Win 52035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-(4-(4,5-DIHYDROOXAZOL-2-YL)PHENOXY)PENTYL)-3-METHYLISOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APD6GOX5WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of WIN 55,212-2: A Technical Guide
Executive Summary: WIN 55,212-2 is a potent, synthetic aminoalkylindole that functions as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Its mechanism of action is multifaceted, involving both canonical G-protein coupled receptor (GPCR) signaling and receptor-independent pathways. Primarily, it binds to CB1 and CB2 receptors, initiating a Gi/o protein-mediated cascade that leads to the inhibition of adenylyl cyclase, a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP), and modulation of various ion channels.[3][4] This signaling further influences downstream pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt cascades, affecting processes like cell proliferation, apoptosis, and inflammation.[1][5] Beyond its cannabinoid receptor activity, WIN 55,212-2 exerts significant physiological effects through receptor-independent mechanisms, notably by directly inhibiting the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel via a calcineurin-dependent pathway and by suppressing inflammatory responses through inhibition of the Interleukin-1 (IL-1) signaling pathway.[6][7][8] This technical guide provides an in-depth review of these mechanisms, supported by quantitative pharmacological data and detailed experimental protocols.
Cannabinoid Receptor-Dependent Mechanisms
WIN 55,212-2 is a high-affinity agonist for both CB1 and CB2 receptors, though it is structurally distinct from classical cannabinoids like tetrahydrocannabinol (THC).[1][2] The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is found mainly in peripheral tissues and immune cells.[5]
Canonical G-Protein Coupled Signaling
Upon binding to CB1 or CB2 receptors, WIN 55,212-2 induces a conformational change that activates the associated inhibitory G-protein (Gi/o).[3][4] This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate various downstream effectors.
The primary pathway involves the Gαi/o subunit directly inhibiting the enzyme adenylyl cyclase.[4] This inhibition results in a significant reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous target proteins.[5]
Simultaneously, the Gβγ subunit complex modulates the activity of several ion channels. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][9] The collective effect of reduced calcium influx and increased potassium efflux is a hyperpolarization of the cell membrane and a decrease in neuronal excitability, which underlies many of the analgesic and neuro-modulatory effects of WIN 55,212-2.[4][10]
Modulation of MAPK and PI3K/Akt Pathways
Activation of CB receptors by WIN 55,212-2 also leads to the modulation of critical intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][5] These pathways are central to the regulation of cell growth, survival, and apoptosis.
-
MAPK Pathway: WIN 55,212-2 has been shown to activate p42 and p44 MAPK (also known as Erk1/2), as well as other MAPK family members like p38 and JNK.[1][5] This activation can trigger downstream effects that inhibit cell proliferation and induce apoptosis in various cell types, including endometriotic and cancer cells.[5]
-
PI3K/Akt Pathway: The compound has also been observed to inhibit the activation of the PI3K/Akt survival pathway in certain cellular contexts.[5] Inhibition of Akt signaling can halt cell proliferation and promote programmed cell death.[5][11]
The combined modulation of these kinase pathways contributes significantly to the anti-proliferative and pro-apoptotic effects of WIN 55,212-2 observed in preclinical models.[5]
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. CAS 131543-22-1: Win 55212-2 | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. The Synthetic Cannabinoid R(+)WIN 55,212-2 Inhibits the Interleukin-1 Signaling Pathway in Human Astrocytes in a Cannabinoid Receptor-independent Manner - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 9. researchgate.net [researchgate.net]
- 10. Effects of cannabinoid receptor ligands on electrophysiological properties of myenteric neurones of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Binding Affinity of WIN 55,212-2 for CB1 and CB2 Receptors
This technical guide provides a comprehensive overview of the binding characteristics of WIN 55,212-2, a potent aminoalkylindole cannabinoid receptor agonist, at the human cannabinoid receptors CB1 and CB2. This document includes quantitative binding affinity data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.
Introduction
WIN 55,212-2 is a synthetic, non-cannabinoid molecule that exhibits high affinity for both the CB1 and CB2 cannabinoid receptors, acting as a full agonist.[1][2] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, playing a role in inflammatory processes.[3][4] Due to its potent and relatively non-selective agonist activity, WIN 55,212-2 is a widely used research tool for investigating the endocannabinoid system.
Quantitative Binding Affinity Data
The binding affinity of WIN 55,212-2 for CB1 and CB2 receptors is typically determined through competitive radioligand binding assays. The results are commonly expressed as the inhibition constant (Ki), which represents the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) of WIN 55,212-2 at human CB1 and CB2 receptors from various studies.
| Parameter | Receptor | Species | Value (nM) | Assay Type | Reference |
| Ki | CB1 | Human | 62.3 | Radioligand Binding | |
| Ki | CB2 | Human | 3.3 | Radioligand Binding | |
| Ki | CB1 | Human | 1.9 | Radioligand Binding | [1][5] |
| Ki | CB2 | Human | 0.3 | Radioligand Binding | [5] |
| Ki | CB1 | N/A | 1.9 | Filtration Assay | [5] |
| Ki | CB2 | N/A | 0.3 | Binding Affinity | [5] |
| IC50 | CB2 | Rat | 2200 | Displacement of [3H]WIN-55,212-2 | [5] |
| EC50 | CB1 | Human | 37.6 | Displacement of [3H]WIN-55,212-2 | [5] |
| EC50 | CB1 | Human | 37 | Inhibition of forskolin-induced cAMP | [5] |
| EC50 | CB2 | Rat | 1.5 | Inhibition of forskolin-induced cAMP | [5] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the binding affinity of WIN 55,212-2 is predominantly achieved through competitive radioligand binding assays. This method measures the ability of a test compound (unlabeled WIN 55,212-2) to displace a known radiolabeled ligand from the CB1 and CB2 receptors.
Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293T cells).
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940 or [³H]WIN-55,212-2.
-
Test Compound: WIN 55,212-2, serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[3]
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), at pH 7.4.[3]
-
Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C).[3]
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Preparation of Reagents: The test compound is diluted to a range of concentrations (e.g., from 0.1 nM to 10 µM) in the assay buffer. The radioligand is diluted in the assay buffer to a final concentration of approximately 0.5-1.0 nM.[3]
-
Assay Setup: In a 96-well plate, the following are added:
-
Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[3][6]
-
Filtration: The binding reaction is terminated by rapid filtration of the contents of each well through the glass fiber filter mat using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.[3]
-
Quantification: The filter discs are placed in scintillation vials with scintillation fluid, and the radioactivity is measured in counts per minute (CPM) using a scintillation counter.[3]
Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.[3]
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[3]
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Visualizations
Experimental Workflow
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 5. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 7. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
The Discovery and Pharmacological Profile of WIN 55,212-2: A Technical Overview
For Immediate Release
This whitepaper provides an in-depth technical guide to the history, discovery, and pharmacological properties of WIN 55,212-2, a potent synthetic cannabinoid receptor agonist. Developed for researchers, scientists, and professionals in drug development, this document details the compound's origins, its characterization through key in vitro assays, and the intracellular signaling pathways it modulates. All quantitative data are presented in structured tables for clear comparison, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction: An Unforeseen Discovery
WIN 55,212-2, an aminoalkylindole derivative, was first synthesized in the early 1990s by researchers at Sterling-Winthrop, later Sterling Drug Company.[1][2] The initial research program was not directed at the cannabinoid system, but rather aimed to discover novel non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. The lead compound in this series was pravadoline.[3] Through structural modifications of pravadoline, the more potent analog, WIN 55,212-2, was developed.
Subsequent pharmacological evaluation revealed that the analgesic effects of WIN 55,212-2 were not mediated by the inhibition of cyclooxygenase, the typical mechanism of NSAIDs. Instead, its potent effects were found to be mediated through the activation of the recently discovered cannabinoid receptors, CB1 and CB2, mimicking the action of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[3] This unexpected discovery of potent cannabimimetic activity in a structurally distinct class of compounds was a significant step in cannabinoid research. However, due to these psychoactive properties, Sterling-Winthrop ultimately discontinued the development of this compound class for its original therapeutic intent.
Pharmacological Data
The pharmacological activity of WIN 55,212-2 has been extensively characterized through various in vitro assays. The following tables summarize its binding affinity (Ki) and functional activity (EC50/IC50) at human and rat cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of WIN 55,212-2
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| CB1 | Human | [³H]CP55940 | 1.9 | [4] |
| CB2 | Human | [³H]WIN 55,212-2 | 3.3 | [5] |
| CB1 | Rat | [³H]CP55940 | 2.5 - 4.5 | |
| CB2 | Rat | [³H]WIN 55,212-2 | 129 - 2200 |
Table 2: Functional Activity (EC50/IC50) of WIN 55,212-2 at Cannabinoid Receptors
| Assay | Receptor | Species | EC50/IC50 (nM) | Reference |
| Adenylyl Cyclase Inhibition | CB1 | Rat | ~300 | |
| GTPγS Binding | CB1 | Rat | ~10 - 37 | |
| Adenylyl Cyclase Inhibition | CB2 | Human | 103 - 234 | |
| GTPγS Binding | CB2 | Human/Mouse/Rat | 4.3 - 9.4 |
Key Experimental Protocols
The characterization of WIN 55,212-2 relied on several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Cannabinoid Receptor Radioligand Binding Assay
This assay measures the affinity of a compound for the cannabinoid receptors by assessing its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from tissues or cells expressing cannabinoid receptors (e.g., rat brain, CHO or HEK293 cells transfected with human CB1 or CB2).
-
Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 2 mg/ml BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.05% BSA.
-
Unlabeled WIN 55,212-2 for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate cell membranes with various concentrations of WIN 55,212-2 and a fixed concentration of the radioligand in binding buffer.
-
Incubate at 37°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the concentration of WIN 55,212-2 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
-
Materials:
-
Cell membranes expressing cannabinoid receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Guanosine diphosphate (GDP).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
WIN 55,212-2 and other test compounds.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add various concentrations of WIN 55,212-2 to the reaction mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of WIN 55,212-2 to determine the EC50 (potency) and Emax (efficacy).
-
Adenylyl Cyclase Inhibition Assay
This assay assesses the ability of a cannabinoid receptor agonist to inhibit the production of cyclic AMP (cAMP).
-
Materials:
-
Whole cells expressing cannabinoid receptors (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
WIN 55,212-2 and other test compounds.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
-
Procedure:
-
Pre-incubate cells with various concentrations of WIN 55,212-2.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP using a suitable assay kit.
-
Determine the concentration of WIN 55,212-2 that inhibits 50% of the forskolin-stimulated cAMP production (IC50).
-
Signaling Pathways
WIN 55,212-2, upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary signaling mechanism involves the inhibition of adenylyl cyclase through the activation of Gi/o proteins, leading to a decrease in intracellular cAMP levels. Additionally, WIN 55,212-2 has been shown to activate the mitogen-activated protein kinase (MAPK) cascade, including ERK, p38, and JNK pathways, which are involved in regulating a variety of cellular processes such as gene expression, proliferation, and apoptosis.
Conclusion
The discovery of WIN 55,212-2 represents a pivotal moment in cannabinoid pharmacology. Its identification as a potent cannabinoid receptor agonist, despite its structural dissimilarity to classical cannabinoids, opened new avenues for the design and synthesis of novel cannabinoid ligands. The detailed pharmacological data and understanding of its signaling mechanisms, as outlined in this whitepaper, continue to make WIN 55,212-2 an invaluable tool for researchers investigating the endocannabinoid system and its therapeutic potential. This document provides a comprehensive resource for professionals in the field, summarizing the key historical and technical aspects of this important compound.
References
- 1. connectsci.au [connectsci.au]
- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 3. Pravadoline - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and evaluation of substituted alkylindoles that activate G protein-coupled receptors distinct from the cannabinoid CB1 and CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of WIN 55,212-2 (a non-selective cannabinoid CB1 and CB2 receptor agonist) on the protective action of various classical antiepileptic drugs in the mouse 6 Hz psychomotor seizure model - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of WIN 55,212-2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WIN 55,212-2 is a potent, synthetic aminoalkylindole that has been instrumental in the study of the endocannabinoid system. It is a high-affinity, non-selective full agonist for the cannabinoid receptors CB1 and CB2.[1] Beyond its primary targets, WIN 55,212-2 also interacts with other cellular targets, including peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels, contributing to its complex pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological properties of WIN 55,212-2, including its mechanism of action, quantitative binding and functional data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in cannabinoid pharmacology and drug development.
Mechanism of Action
WIN 55,212-2 exerts its primary effects through the activation of the G-protein coupled cannabinoid receptors, CB1 and CB2. As a full agonist, it binds to these receptors and initiates a cascade of intracellular signaling events.
CB1 and CB2 Receptor Activation:
Upon binding to CB1 and CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o), WIN 55,212-2 triggers the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] The Gβγ subunits can also modulate the activity of various ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[3]
Other Molecular Targets:
In addition to its high affinity for cannabinoid receptors, WIN 55,212-2 has been shown to interact with other molecular targets, which may contribute to its broad range of biological activities:
-
Peroxisome Proliferator-Activated Receptors (PPARs): WIN 55,212-2 is an agonist of PPARα and PPARγ.[1]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): WIN 55,212-2 can inhibit the function of the TRPV1 channel through a calcineurin-dependent pathway.[4]
-
G-protein-coupled Receptor 55 (GPR55): Studies have shown that WIN 55,212-2 does not activate GPR55.
Pharmacodynamics: Quantitative Data
The following tables summarize the binding affinities and functional potencies of WIN 55,212-2 at its primary molecular targets.
Table 1: Receptor Binding Affinities (Ki) of WIN 55,212-2
| Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| CB1 | Human | Recombinant | 1.9 | [1] | |
| CB1 | Human | Recombinant | 62.3 | [5] | |
| CB2 | Human | Recombinant | 3.3 | [5][6] |
Table 2: Functional Activity (EC50/IC50) of WIN 55,212-2
| Assay Type | Receptor | Species | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| cAMP Inhibition | CB2 | Human | U2OS | EC50 | 17.3 | [3] |
| ERK Phosphorylation | CB1 | N1E-115 Neuroblastoma | EC50 | 10 | [6] | |
| CGRP Release | Trigeminal Ganglion Neurons | EC50 | 26,000 | [5] | ||
| Vasodilation | Rat | Middle Cerebral Artery | EC50 | 33 | ||
| [³⁵S]GTPγS Binding | CB1 | Rat | Hippocampal Membranes | EC50 | ~255 |
Signaling Pathways
The activation of CB1 and CB2 receptors by WIN 55,212-2 initiates multiple downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of WIN 55,212-2.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of WIN 55,212-2 for cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO or HEK293 cells)
-
[³H]CP-55,940 (Radioligand)
-
WIN 55,212-2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and dilute to the desired protein concentration in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer, [³H]CP-55,940 (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Assay Buffer, [³H]CP-55,940, a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2), and cell membranes.
-
Competition Binding: Assay Buffer, [³H]CP-55,940, serial dilutions of WIN 55,212-2, and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of WIN 55,212-2. Plot the percentage of specific binding against the log concentration of WIN 55,212-2 and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of WIN 55,212-2 to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
Guanosine diphosphate (GDP)
-
WIN 55,212-2
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add:
-
Assay Buffer containing a fixed concentration of GDP.
-
[³⁵S]GTPγS.
-
Serial dilutions of WIN 55,212-2 (for stimulated binding) or buffer (for basal binding).
-
A high concentration of unlabeled GTPγS is used to determine non-specific binding.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters and quantify radioactivity as described previously.
-
Data Analysis: Subtract non-specific binding from all readings. Calculate the percent stimulation of [³⁵S]GTPγS binding over basal levels for each concentration of WIN 55,212-2. Plot the percent stimulation against the log concentration of WIN 55,212-2 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Cyclic AMP (cAMP) Functional Assay
This assay measures the ability of WIN 55,212-2 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
Whole cells expressing CB1 or CB2 receptors (e.g., HEK293 or CHO cells)
-
WIN 55,212-2
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell culture medium
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Add varying concentrations of WIN 55,212-2 to the cells, followed by the addition of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a specified period.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of WIN 55,212-2. Plot the percentage inhibition against the log concentration of WIN 55,212-2 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Pharmacology
WIN 55,212-2 exhibits a wide range of in vivo effects, primarily mediated by its action on CB1 and CB2 receptors. These effects include:
-
Analgesia: It has demonstrated potent analgesic effects in various models of acute and chronic pain.
-
Anti-inflammatory Effects: WIN 55,212-2 can suppress inflammatory responses, in part by inhibiting the activation of microglia.[1]
-
Neuroprotection: It has shown neuroprotective properties in models of neurodegenerative diseases.
-
Behavioral Effects: Administration of WIN 55,212-2 can induce a range of behavioral effects, including hypolocomotion, catalepsy, and alterations in anxiety-like behaviors. The specific effects can be dose-dependent and vary between different animal models and behavioral paradigms.
Conclusion
WIN 55,212-2 remains a cornerstone pharmacological tool for the investigation of the endocannabinoid system. Its high affinity and full agonist activity at both CB1 and CB2 receptors, coupled with its effects on other molecular targets, provide a complex yet valuable profile for dissecting cannabinoid-mediated physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing WIN 55,212-2 in their studies, facilitating experimental design and data interpretation in the pursuit of novel therapeutic strategies targeting the endocannabinoid system.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. A predominant role for inhibition of the adenylate cyclase/protein kinase A pathway in ERK activation by cannabinoid receptor 1 in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
WIN 55,212-2: A Comprehensive Technical Guide for Neuroscience Research
An In-depth Whitepaper on the Synthetic Cannabinoid Agonist WIN 55,212-2 as a Versatile Tool in Neuroscientific Applications.
Introduction
WIN 55,212-2 is a potent synthetic aminoalkylindole that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its distinct chemical structure, differing from classical cannabinoids like tetrahydrocannabinol (THC), along with its high affinity for cannabinoid receptors, has established WIN 55,212-2 as an invaluable research tool in the field of neuroscience.[1][2] This technical guide provides a comprehensive overview of WIN 55,212-2, including its pharmacological properties, effects on key signaling pathways, and detailed experimental protocols for its application in neuroscience research. This document is intended for researchers, scientists, and drug development professionals seeking to utilize WIN 55,212-2 to investigate the endocannabinoid system and its role in various physiological and pathological processes.
Data Presentation: Quantitative Pharmacological Profile
The following tables summarize the quantitative data regarding the binding affinity and functional potency of WIN 55,212-2 at cannabinoid receptors, as well as its effects in various functional assays.
Table 1: Receptor Binding Affinities of WIN 55,212-2
| Receptor | Species | Ligand | Parameter | Value (nM) |
| CB1 | Human | (+)-WIN 55,212-2 | Kᵢ | 62.3 |
| CB2 | Human | (+)-WIN 55,212-2 | Kᵢ | 3.3 |
| CB1 | Rat | WIN 55,212-2 | Kᵢ | 1.9 |
| CB1 | Human | [³H]-WIN-55,212-2 | Kd | 9.4 |
| CB2 | Human | [³H]-WIN-55,212-2 | Kd | 3.2 |
Table 2: Functional Potency of WIN 55,212-2 in In Vitro Assays
| Assay | Cell Type/Preparation | Parameter | Value |
| Adenylyl Cyclase Inhibition | AtT20 cells expressing rat CB1 | IC₅₀ | ~11 nM |
| Adenylyl Cyclase Inhibition | CHO-CB1 cells | EC₅₀ | 18.6 ± 6.9 nM |
| Inhibition of [Ca²⁺]i Spiking | Rat Hippocampal Cultures | EC₅₀ | 2.7 ± 0.3 nM |
| Inhibition of Glutamate-mediated Transmission | Mouse Nucleus Accumbens Slices | EC₅₀ | 293 ± 13 nM |
| Activation of GIRK Channels (CB1) | Xenopus Oocytes | EC₅₀ | 0.374 µM |
| Activation of GIRK Channels (CB2) | Xenopus Oocytes | EC₅₀ | 0.260 µM |
| CGRP Release from Trigeminal Neurons | Rat Trigeminal Ganglion Neurons | EC₅₀ | 26 µM |
Signaling Pathways Modulated by WIN 55,212-2
WIN 55,212-2, through its activation of CB1 and CB2 receptors, modulates a variety of intracellular signaling cascades that are critical for neuronal function. These G-protein coupled receptors (GPCRs) primarily couple to inhibitory G-proteins (Gαi/o).
Canonical Cannabinoid Receptor Signaling
Activation of CB1 and CB2 receptors by WIN 55,212-2 initiates a cascade of intracellular events. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can directly modulate ion channels, typically inhibiting voltage-gated calcium channels (N-, P/Q-type) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5]
MAPK/AKT Signaling Pathway
WIN 55,212-2 has been shown to activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, p38, and JNK.[2] This activation can be independent of cAMP modulation and is thought to be mediated by the βγ subunits of the G-protein. The MAPK/AKT pathway is crucial in regulating cellular processes such as proliferation, apoptosis, and synaptic plasticity.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing WIN 55,212-2 in neuroscience research.
Protocol 1: Radioligand Competition Binding Assay for CB1/CB2 Receptors
This protocol details the determination of the binding affinity (Ki) of a test compound for CB1 or CB2 receptors by measuring its ability to displace a radiolabeled ligand, such as [³H]WIN-55,212-2.
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]WIN-55,212-2.
-
Test compounds dissolved in DMSO.
-
Non-specific binding control: 10 µM unlabeled WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well plates and glass fiber filters (GF/C).
-
Cell harvester and scintillation counter.
Procedure:
-
Reagent Preparation:
-
Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg protein per well.
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute [³H]WIN-55,212-2 in assay buffer to a final concentration approximately equal to its Kd value.
-
Prepare the non-specific binding control at a concentration at least 100-fold higher than its Ki.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control.
-
50 µL of test compound dilution.
-
-
Add 50 µL of the diluted radioligand solution to all wells.
-
Add 100 µL of the cell membrane suspension to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Neurons
This protocol describes the procedure for recording ion channel activity in cultured neurons to assess the effects of WIN 55,212-2.
Materials:
-
Cultured neurons (e.g., hippocampal or dorsal root ganglion neurons).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (pipette) solution (in mM): 125 K-gluconate, 10 KCl, 1 MgCl₂, 0.25 EGTA, 2 Mg-ATP, 0.2 Na-GTP, 10 HEPES (pH 7.3).
-
WIN 55,212-2 stock solution in DMSO.
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).
-
Borosilicate glass pipettes (3-5 MΩ).
-
Inverted microscope.
Procedure:
-
Cell Preparation:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording:
-
Under visual guidance, approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Record baseline ion channel activity.
-
-
Drug Application:
-
Apply WIN 55,212-2 at the desired concentration to the perfusion system.
-
Record the changes in ion channel currents in the presence of the drug.
-
-
Data Acquisition and Analysis:
-
Acquire and digitize the current traces.
-
Analyze the effects of WIN 55,212-2 on current amplitude, kinetics, and voltage-dependence.
-
Protocol 3: Morris Water Maze for Spatial Learning and Memory
This protocol outlines the Morris Water Maze (MWM) procedure to assess the effects of WIN 55,212-2 on spatial learning and memory in rodents.
Apparatus:
-
A circular tank (120-150 cm in diameter) filled with opaque water (20-22°C).
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acclimation:
-
Handle the animals for several days before the experiment.
-
-
Pre-training (Visible Platform):
-
For 1-2 days, train the animals to find a visible platform. This assesses for any motor or visual impairments.
-
-
Acquisition Phase (Hidden Platform):
-
For 5-7 consecutive days, conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the tank wall at one of four randomized start locations.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within 60-120 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Administer WIN 55,212-2 or vehicle at a specified time before the trials each day.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform and allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Measure escape latency (time to find the platform), path length, and swim speed during the acquisition phase.
-
Measure the time spent in the target quadrant and the number of crossings over the former platform location during the probe trial.
-
Conclusion
WIN 55,212-2 is a powerful and versatile research tool that has significantly contributed to our understanding of the endocannabinoid system's role in the central nervous system. Its high affinity for both CB1 and CB2 receptors, coupled with its well-characterized effects on a multitude of signaling pathways, makes it an ideal compound for investigating a wide range of neuroscientific questions. This technical guide provides a foundational resource for researchers, offering quantitative data, an overview of signaling mechanisms, and detailed experimental protocols to facilitate the effective use of WIN 55,212-2 in advancing neuroscience research. As with any potent pharmacological agent, careful consideration of dosage, experimental model, and potential off-target effects is crucial for obtaining robust and reproducible results.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Potentiation by WIN 55,212-2 of GABA-activated currents in rat trigeminal ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of WIN 55,212-2 on the Endocannabinoid System
Executive Summary: WIN 55,212-2, a synthetic aminoalkylindole derivative, is a potent cannabinoid receptor agonist widely utilized in preclinical research to investigate the endocannabinoid system (ECS).[1] It exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, acting as a full agonist at CB1 and displaying high efficacy at CB2.[1][2][3] Its activity modulates a range of intracellular signaling cascades, primarily through G-protein coupled receptor (GPCR) activation, leading to the inhibition of adenylyl cyclase and modulation of key kinase pathways such as MAPK/ERK and PI3K/Akt.[4][5][6] Beyond its direct receptor agonism, WIN 55,212-2 can also influence the levels of endogenous cannabinoids and interact with other non-cannabinoid receptors, such as TRPV1.[2][7] This document provides a comprehensive technical overview of the molecular interactions, signaling pathways, and systemic effects of WIN 55,212-2, supported by detailed experimental protocols and data for researchers in pharmacology and drug development.
Interaction with Cannabinoid Receptors
WIN 55,212-2 is structurally distinct from classical tetrahydrocannabinol (THC) but mimics its effects by binding to and activating cannabinoid receptors.[1] Its primary targets are the CB1 and CB2 receptors, which are integral components of the endocannabinoid system.
Binding Affinity
WIN 55,212-2 demonstrates high-affinity binding to both CB1 and CB2 receptors, with several studies indicating a slightly greater affinity for the CB2 receptor.[3][8] The inhibition constant (Ki) and dissociation constant (KD) are key measures of this affinity, with lower values indicating a stronger ligand-receptor interaction.
| Parameter | Receptor | Value (nM) | Reference |
| Ki | CB1 | 1.9 | [1] |
| KD | CB1 | 9.4 | [9] |
| KD | CB2 | 3.2 | [9] |
| Ki Range | CB1 | 1.89 - 123 | [3] |
| Ki Range | CB2 | 0.28 - 3.5 | [3] |
Functional Activity
As an agonist, WIN 55,212-2 not only binds to cannabinoid receptors but also activates them, initiating downstream intracellular signaling. It is considered a full agonist at the CB1 receptor, meaning it can elicit a maximal cellular response comparable to that of endogenous ligands.[1][2] It also demonstrates high efficacy at the CB2 receptor.[3] This activation is central to its wide-ranging pharmacological effects, including analgesia, anti-inflammatory actions, and psychoactivity.[1]
Core Signaling Pathways
The activation of CB1 and CB2 receptors by WIN 55,212-2 triggers multiple intracellular signaling cascades. These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation leads to the modulation of several key effector systems.[10][11]
G-protein Coupling and cAMP Inhibition
The canonical signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins.[11] Upon agonist binding by WIN 55,212-2, the G-protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular production of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes.[4][6][11]
Mitogen-Activated Protein Kinase (MAPK) Pathway
WIN 55,212-2 has been shown to activate the p42 and p44 mitogen-activated protein (MAP) kinases, also known as extracellular signal-regulated kinases (ERK1/2).[1][4] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. Cannabinoid-induced activation of the MAPK/ERK pathway can contribute to both apoptosis in cancer cells and neuroprotective effects, depending on the cellular context.[4][5][6]
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. Region-Specific Impact of Repeated Synthetic Cannabinoid Exposure and Withdrawal on Endocannabinoid Signaling, Gliosis, and Inflammatory Markers in the Prefrontal Cortex and Hippocampus [mdpi.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 5. Cannabinoids down-regulate PI3K/Akt and Erk signalling pathways and activate proapoptotic function of Bad protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
WIN 55,212-2 structure-activity relationship studies
An In-depth Technical Guide to the Structure-Activity Relationship of WIN 55,212-2
Introduction
WIN 55,212-2 is a potent, synthetic, aminoalkylindole-derived cannabinoid receptor agonist. Unlike classical cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), WIN 55,212-2 possesses a distinct chemical structure while still exhibiting high affinity and efficacy at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its utility as a research tool has been pivotal in elucidating the function of the endocannabinoid system and in guiding the development of novel cannabinoid ligands.[2][3] This document provides a comprehensive overview of the structure-activity relationships (SAR) of WIN 55,212-2, details common experimental protocols used in its study, and visualizes key biological and experimental pathways.
Core Pharmacophore and Structure-Activity Relationships
The cannabinoid activity of the aminoalkylindole class, including WIN 55,212-2, is dictated by three primary structural features: an N-1 aminoalkyl substituent, a C-3 acyl group, and substituents on the indole ring itself.[3][4] Molecular modeling and SAR studies have established a pharmacophore model where these regions interact with specific domains within the cannabinoid receptors.[4][5]
The key structural components for potent cannabinoid activity in this series are:
-
C-3 Position : A bicyclic (naphthyl) substituent is crucial for high affinity.[3]
-
C-2 Position : A small substituent, such as a hydrogen or methyl group, is preferred. Larger groups tend to decrease activity.[3][6]
-
N-1 Position : An aminoethyl group, particularly a morpholinoethyl substituent, is a key feature for potent agonism.[3][5]
The following table summarizes the known structure-activity relationships derived from modifications to the core WIN 55,212-2 scaffold.
| Structural Moiety | Modification | Effect on Activity (CB1/CB2) |
| N-1 Substituent | Replacement of the morpholinoethyl group with carbon chains | Chains of 4 to 6 carbons produce optimal in vitro and in vivo activity. Short side chains result in inactive compounds. |
| Indole Core | Replacement of indole with pyrrole | Pyrrole-derived cannabinoids are consistently less potent than the corresponding indole derivatives.[5] |
| Indole C-2 Position | Addition of a methyl group | Generally leads to lower affinity for both CB1 and CB2 receptors but can improve CB2 selectivity. |
| Indole Ring | Substitution at the 5-position (e.g., fluoro, chloro) | Detrimental to binding and functional activity.[7] |
| Indole Ring | Substitution at positions 2, 6, and 7 | Can retain high receptor binding affinities.[7] |
Quantitative Biological Data
WIN 55,212-2 generally exhibits a higher affinity for the CB2 receptor compared to the CB1 receptor. However, binding affinities can vary based on the species and the specific experimental conditions.
Cannabinoid Receptor Binding Affinities
| Receptor | Species/Assay System | Ligand | Parameter | Value |
| CB1 | Human (cloned) | WIN 55,212-2 mesylate | Ki | 62.3 nM[8] |
| CB2 | Human (cloned) | WIN 55,212-2 mesylate | Ki | 3.3 nM[8] |
| CB1 | Rat (brain membranes) | WIN 55,212-2 | Ki | 1.9 nM (displacement of [3H]CP-55940)[9] |
| CB1 | Rat (cerebellum membranes) | WIN 55,212-2 | Ki | 4.5 nM (displacement of [3H]WIN-55212-2)[9] |
| CB2 | Human (CHO cell membranes) | [3H]-WIN 55,212-2 | KD | 3.4 ± 0.2 nM[10] |
| CB1 | Human (HEK cell membrane) | WIN 55,212-2 | Ki | 21 nM (displacement of [3H]-CP55940)[9] |
Functional Activity
| Assay System | Receptor | Parameter | Value |
| CB1-GIRK1/2 coupling in Xenopus oocytes | CB1 | EC50 | 0.374 µM[2] |
| CB2-GIRK1/2 coupling in Xenopus oocytes | CB2 | EC50 | 0.260 µM[2] |
Signaling Pathways
As a canonical CB1/CB2 receptor agonist, WIN 55,212-2 activates Gi/o protein-coupled signaling cascades. This activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2] WIN 55,212-2 has also been shown to activate the p42/p44 MAP kinase pathway.[1]
Experimental Protocols
The characterization of WIN 55,212-2 and its analogs relies on a suite of standardized in vitro assays to determine binding affinity and functional potency.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-WIN 55,212-2) from the receptor.
Methodology (adapted from Frontiers in Pharmacology, 2018): [10]
-
Membrane Preparation : Membranes are prepared from cells stably expressing the receptor of interest (e.g., CHO-CB2R cells).
-
Incubation : Cell membranes (e.g., 10 µg protein per sample) are incubated with a fixed concentration of radioligand (e.g., 3 nM [³H]-WIN 55,212-2) and varying concentrations of the unlabeled test compound.
-
Buffer : The incubation is performed in a binding buffer (e.g., 50 mM Tris–HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂).
-
Conditions : Incubation is carried out for 60 minutes at 30°C.
-
Non-Specific Binding : Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM WIN 55,212-2).
-
Separation : Bound and free radioactivity are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quantification : The filter-bound radioactivity is measured using a scintillation counter.
-
Analysis : The data are analyzed using non-linear regression to calculate the IC₅₀, which is then converted to the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is proportional to the receptor activation level.
General Methodology: [11]
-
Membrane Preparation : Membranes from cells or tissues expressing the cannabinoid receptor are prepared.
-
Incubation : Membranes are incubated with varying concentrations of the agonist (e.g., WIN 55,212-2), GDP, and a fixed concentration of [³⁵S]GTPγS.
-
Buffer : The assay is conducted in a buffer containing MgCl₂ and NaCl.
-
Conditions : Incubation typically proceeds for 60-90 minutes at 30°C.
-
Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form via filtration.
-
Quantification : Radioactivity on the filters is counted.
-
Analysis : Data are plotted to generate a concentration-response curve, from which EC₅₀ and Emax values are determined.
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rndsystems.com [rndsystems.com]
- 9. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
The Downstream Signaling of WIN 55,212-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 55,212-2 is a potent, synthetic aminoalkylindole cannabinoid agonist that has been instrumental in elucidating the physiological and pathophysiological roles of the endocannabinoid system. As a non-selective agonist, it exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[1] Its actions extend beyond the classical cannabinoid receptors, involving other cellular targets and signaling pathways. This technical guide provides an in-depth overview of the downstream signaling cascades initiated by WIN 55,212-2, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of WIN 55,212-2 at cannabinoid receptors in various in vitro assays. These values highlight the compound's potency and its comparable activity at both CB1 and CB2 receptors.
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human CB1 | [3H]WIN 55,212-2 | HEK293 cells | 1.9 | [1] |
| Human CB2 | [3H]WIN 55,212-2 | CHO cells | 3.3 | |
| Human CB1 | [3H]CP-55,940 | CHO cells | 9.4 | |
| Human CB2 | [3H]CP-55,940 | CHO cells | 3.2 |
| Assay | Cell Line | Receptor | EC50/IC50 (nM) | Effect |
| Adenylyl Cyclase Inhibition | CHO cells | Human CB1 | 37 | Inhibition |
| ERK Phosphorylation | N1E-115 neuroblastoma cells | CB1 | 10 | Activation |
| [35S]GTPγS Binding | Rat Cerebellar Membranes | CB1 | 11.8 | Stimulation |
| Calcium Mobilization | HEK293 cells | Human CB1 | ~1000 | Stimulation |
Core Signaling Pathways
WIN 55,212-2 binding to CB1 and CB2 receptors, which are primarily coupled to inhibitory G-proteins of the Gαi/o family, triggers a cascade of intracellular events. The dissociation of the G-protein into its Gαi/o and Gβγ subunits initiates multiple downstream signaling pathways.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
The most canonical signaling pathway activated by WIN 55,212-2 is the inhibition of adenylyl cyclase. The activated Gαi/o subunit directly inhibits the activity of this enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets, including transcription factors and ion channels.
Gβγ-Mediated Activation of PI3K/Akt and MAPK/ERK Pathways
The liberated Gβγ subunit can activate several downstream effectors, including Phosphoinositide 3-kinase (PI3K) and elements of the Mitogen-Activated Protein Kinase (MAPK) cascade. Activation of PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a key regulator of cell survival and metabolism. The Gβγ subunit can also, through a series of intermediates including Src kinase and Ras, lead to the activation of the Raf-MEK-ERK (MAPK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Notably, the inhibition of PKA by the Gαi/o pathway can also contribute to ERK activation by reducing the inhibitory phosphorylation of Raf.
Gβγ-Mediated Activation of PLC and Calcium Mobilization
The Gβγ subunit can also activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways.
Receptor-Independent Signaling
WIN 55,212-2 can also exert effects independently of CB1 and CB2 receptors. One notable example is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation. WIN 55,212-2 can inhibit TRPV1 activity through a calcineurin-dependent dephosphorylation mechanism. Additionally, some studies suggest that WIN 55,212-2 can modulate cellular processes through interference with ceramide signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of WIN 55,212-2 downstream signaling are provided below.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Workflow:
Methodology:
-
Membrane Preparation: Cells (e.g., HEK293 or CHO) stably expressing the cannabinoid receptor of interest are harvested and homogenized in a hypotonic buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined.
-
Assay: In a 96-well plate, cell membranes (5-20 µg of protein) are incubated with assay buffer containing GDP (typically 10 µM) to ensure G-proteins are in their inactive state.
-
Various concentrations of WIN 55,212-2 are added to the wells.
-
The reaction is initiated by the addition of [35S]GTPγS (final concentration ~0.1 nM).
-
The plate is incubated at 30°C for 60-90 minutes.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) is subtracted from all values. The specific binding is plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the ability of WIN 55,212-2 to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells (e.g., CHO or HEK293) stably expressing the cannabinoid receptor of interest are seeded in 96-well plates and cultured overnight.
-
Assay: The culture medium is removed, and cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with various concentrations of WIN 55,212-2.
-
Adenylyl cyclase is stimulated with forskolin (typically 1-10 µM).
-
The plate is incubated at 37°C for 15-30 minutes.
-
Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, LANCE, or an ELISA-based kit.
-
Data Analysis: The amount of cAMP produced is plotted against the logarithm of the WIN 55,212-2 concentration to determine the IC50 value for the inhibition of adenylyl cyclase.
Western Blotting for ERK Phosphorylation
This technique is used to detect the phosphorylation (and thus activation) of ERK1/2 in response to WIN 55,212-2 treatment.
Methodology:
-
Cell Treatment and Lysis: Cells are serum-starved to reduce basal ERK activation and then treated with various concentrations of WIN 55,212-2 for a specific time (e.g., 10 minutes). The cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane is stripped of the bound antibodies and re-probed with a primary antibody that recognizes total ERK1/2.
-
Data Analysis: The band intensities for p-ERK and total ERK are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
Calcium Imaging with Fura-2 AM
This method allows for the real-time measurement of changes in intracellular calcium concentration in response to WIN 55,212-2.
Methodology:
-
Cell Loading: Cells cultured on coverslips are loaded with the ratiometric calcium indicator Fura-2 AM (typically 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C. During this time, the acetoxymethyl (AM) ester is cleaved by intracellular esterases, trapping the dye inside the cells.
-
Washing: The cells are washed with buffer to remove extracellular dye.
-
Imaging: The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is collected at ~510 nm.
-
Stimulation: A baseline fluorescence ratio (340/380) is recorded before adding WIN 55,212-2 to the perfusion buffer.
-
Data Acquisition: The change in the 340/380 fluorescence ratio over time is recorded, which is proportional to the change in intracellular calcium concentration.
-
Data Analysis: The ratio data is used to calculate the intracellular calcium concentration, often after calibration with solutions of known calcium concentrations.
Conclusion
WIN 55,212-2 is a multifaceted cannabinoid agonist whose downstream signaling is complex, involving both canonical G-protein dependent pathways and receptor-independent mechanisms. Its ability to modulate key signaling nodes such as adenylyl cyclase, PI3K/Akt, MAPK/ERK, and intracellular calcium levels underscores its profound impact on cellular function. The experimental protocols detailed herein provide a framework for the continued investigation of these pathways and the development of novel therapeutics targeting the endocannabinoid system. A thorough understanding of the intricate signaling network activated by compounds like WIN 55,212-2 is paramount for advancing our knowledge in areas ranging from neuroscience to immunology and oncology.
References
Methodological & Application
Application Notes and Protocols for the Dissolution of WIN 55,212-2 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: WIN 55,212-2 is a potent aminoalkylindole cannabinoid receptor agonist with high affinity for the CB2 receptor and moderate affinity for the CB1 receptor.[1][2] It is widely used in preclinical research to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, and neurological disorders.[3][4][5] A significant challenge in utilizing WIN 55,212-2 for in vivo studies is its poor aqueous solubility.[3][6] This document provides detailed protocols and application notes for the effective dissolution and administration of WIN 55,212-2 for in vivo research, ensuring reliable and reproducible results.
Data Presentation: Solubility and Vehicle Formulations
Effective delivery of WIN 55,212-2 in vivo necessitates the use of appropriate solvents and vehicle systems. The choice of vehicle depends on the desired route of administration, concentration, and experimental model.
Solubility Data
The following table summarizes the maximum solubility of WIN 55,212-2 mesylate in various common laboratory solvents. It is often necessary to first dissolve the compound in an organic solvent before diluting it into an aqueous-based vehicle for injection.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 12 - 52.26 | ~23 - 100 | Gentle warming may be required.[7] |
| Ethanol | 15.68 | 30 | Gentle warming may be required.[2] |
| Dimethylformamide (DMF) | ~30 | ~57 | --- |
| 0.1 M HCl | 0.25 | ~0.48 | --- |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2.4 | ~4.6 | --- |
| Water / Aqueous Buffers | Insoluble / Sparingly Soluble | --- | Direct dissolution is not recommended.[7][8] |
Data is based on WIN 55,212-2 mesylate salt (M.Wt: ~522.61 g/mol ). Batch-specific molecular weight may vary.
Common In Vivo Vehicle Formulations
Researchers have successfully used several vehicle formulations for the systemic administration of WIN 55,212-2. The table below details common vehicle compositions, routes of administration, and typical dosages.
| Vehicle Composition | Route of Administration | Typical Dosage | Animal Model |
| Saline / 5% Ethanol / 5% Emulphor | Intraperitoneal (i.p.) | 2 mg/kg | Not Specified |
| Ethanol / Emulphor / Saline (1:1:18) | Intraperitoneal (i.p.) | 1 mg/kg | Rat |
| 5% Tween-80 / 5% DMSO / 0.9% Saline | Not Specified | Not Specified | Rat |
| Tocrisolve™ 100 (1% in PBS) | Intraperitoneal (i.p.) | 1 mg/kg | Mouse |
| DMSO (diluted for injection) | Intravenous (i.v.) | 0.001 - 0.1 mg/kg | Guinea Pig |
| DMSO / Saline (60:40) | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Rat |
Experimental Protocols
Below are detailed protocols for preparing WIN 55,212-2 solutions for in vivo administration. It is crucial to prepare solutions fresh daily unless stability data for the specific formulation suggests otherwise.[1]
Protocol 1: Preparation of Stock Solution in DMSO
Stock solutions in organic solvents like DMSO can be prepared at high concentrations and stored for later dilution.
Materials:
-
WIN 55,212-2 mesylate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of WIN 55,212-2 mesylate powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM, which is ~52.26 mg/mL).
-
Vortex and apply gentle warming (e.g., in a 37°C water bath) until the powder is completely dissolved.
-
Purge the vial headspace with an inert gas to prevent oxidation.[8]
-
Store the stock solution at -20°C. Stored properly, DMSO solutions may be stable for up to 3 months.[7]
Protocol 2: Formulation using Ethanol, Emulphor, and Saline
This is a widely used vehicle for intraperitoneal injections of lipophilic compounds.
Materials:
-
WIN 55,212-2 mesylate powder
-
Ethanol (95-100%), sterile
-
Emulphor® EL-620 (or a similar surfactant like Kolliphor® EL or Tween 80)
-
Sterile 0.9% saline solution
Procedure:
-
Prepare the Vehicle: Create a stock vehicle solution by mixing ethanol and Emulphor in a 1:1 ratio. For example, mix 1 mL of ethanol with 1 mL of Emulphor.
-
Dissolve WIN 55,212-2: Add the required amount of WIN 55,212-2 powder to the ethanol/Emulphor mixture. Vortex thoroughly until fully dissolved. For example, to prepare a 1 mg/mL final solution, dissolve 10 mg of WIN 55,212-2 in 0.5 mL of ethanol and 0.5 mL of Emulphor.
-
Emulsify with Saline: Slowly add sterile saline to the drug-vehicle mixture while vortexing continuously to form a stable emulsion. For the example above, add 9 mL of saline to the 1 mL of drug-vehicle mix to reach a final volume of 10 mL. The final vehicle composition will be 5% ethanol, 5% Emulphor, and 90% saline.[1]
-
Final Check: Ensure the final solution is a homogenous suspension or emulsion before administration.
-
Administration: Administer the freshly prepared solution intraperitoneally.[1][9]
Protocol 3: Formulation using Tocrisolve™ 100
Tocrisolve™ 100 is a commercially available, emulsion-based solvent designed for lipophilic compounds.
Materials:
-
WIN 55,212-2 mesylate powder
-
Tocrisolve™ 100
-
Sterile Phosphate-Buffered Saline (PBS) or saline
Procedure:
-
Dissolve in Tocrisolve™: Prepare a stock solution by dissolving WIN 55,212-2 directly in Tocrisolve™ 100. For example, a 10 mM stock solution can be prepared.[3]
-
Dilute for Injection: On the day of the experiment, dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, if the vehicle control is 1% Tocrisolve™ in PBS, the final drug solution should also contain 1% Tocrisolve™.[3]
-
Vortex: Mix thoroughly to ensure a homogenous solution.
-
Administration: The solution can be used for both in vitro and in vivo applications. For in vivo studies, it has been administered intraperitoneally.[3]
Visualizations: Workflow and Signaling Pathway
Experimental Workflow
The following diagram outlines the general workflow for preparing WIN 55,212-2 for in vivo administration using a multi-component vehicle system.
Signaling Pathway
WIN 55,212-2 acts as an agonist at cannabinoid receptors CB1 and CB2, modulating downstream signaling cascades such as the MAPK/Akt pathway, which influences cellular processes like proliferation, apoptosis, and inflammation.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. pnas.org [pnas.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. (R)-(+)-WIN 55,212-2 = 98 HPLC 131543-23-2 [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The synthetic cannabinoid WIN 55212-2 differentially modulates thigmotaxis but not spatial learning in adolescent and adult animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WIN 55,212-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 55,212-2 is a potent synthetic aminoalkylindole cannabinoid receptor agonist with high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2][3] It is a widely used research tool to investigate the roles of the endocannabinoid system in various physiological and pathological processes. These application notes provide a comprehensive overview and recommended protocols for the use of WIN 55,212-2 in cell culture experiments, including information on its mechanism of action, solubility, storage, and detailed experimental procedures.
Mechanism of Action
WIN 55,212-2 acts as a full agonist at CB1 and CB2 receptors, with a higher affinity for CB2 receptors.[2][3] Upon binding, it modulates several downstream signaling pathways, influencing a range of cellular processes. Key signaling pathways affected by WIN 55,212-2 include:
-
MAPK/AKT Signaling: WIN 55,212-2 has been shown to modulate the MAPK/AKT pathway, which is crucial for cell proliferation, survival, and apoptosis.[4][5] Activation of cannabinoid receptors by WIN 55,212-2 can lead to the downstream modulation of proteins such as Erk 1/2, p38, JNK, and Akt, ultimately triggering apoptosis.[4]
-
NF-κB Signaling: In human astrocytes, WIN 55,212-2 has been demonstrated to inhibit the Interleukin-1 (IL-1) induced signaling pathway by acting at or downstream of IKK-2, thereby inhibiting the transactivation of NF-κB.[6] This suggests an anti-inflammatory role for the compound.
-
TRPV1 Modulation: WIN 55,212-2 can inhibit the function of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7] This action is mediated by a calcium-calcineurin-dependent dephosphorylation of TRPV1, contributing to its analgesic effects.[7]
-
Ceramide and p38 MAPK/JNK Signaling: In endothelial cells, WIN 55,212-2 has been found to suppress IL-1β-induced tissue factor expression by inhibiting ceramide formation and the phosphorylation of p38 MAPK and JNK in a receptor-independent manner.[8]
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for WIN 55,212-2 is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₆N₂O₃ (WIN 55,212-2) / C₂₈H₃₀N₂O₆S (WIN 55,212-2 mesylate) |
| Molecular Weight | 426.51 g/mol (WIN 55,212-2) / 522.61 g/mol (WIN 55,212-2 mesylate)[2] |
| Appearance | Crystalline solid[4] |
| Solubility | Soluble in DMSO (up to 100 mM), Ethanol (up to 30 mM with gentle warming), and water (100 mg/mL for mesylate salt).[2][9][10] Insoluble in water (free base).[9] |
| Storage | Store solid compound at +4°C.[2][3] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[3] |
| Purity | ≥98%[2][4] |
Recommended Working Concentrations
The optimal working concentration of WIN 55,212-2 is cell-type dependent and should be determined empirically for each experimental system. The following table summarizes concentrations used in various published studies.
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human Endometriotic Cells (12Z, HESC) | Proliferation Assay (WST-1) | 1 - 50 µM | [4] |
| Human Endometriotic Cells (12Z, HESC) | Apoptosis Assay (Caspase-Glo 3/7) | 1 - 50 µM | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation Assay | 1 - 100 µM | [4] |
| Human Gastric Cancer Cells (AGS, SGC7901) | Cell Invasion Assay (Transwell) | 5 µM | [11] |
| Rat Cerebral Cortex Neurons | Glutamate Release Assay | 0.01 - 100 nM | [12] |
| Human Astrocytes | Inhibition of IL-1β induced gene expression | 20 µM | [6] |
| THP-1 Macrophages | Inhibition of NF-κB/AP-1 activation | 10 µM | [13] |
Experimental Protocols
1. Preparation of WIN 55,212-2 Stock Solution
Materials:
-
WIN 55,212-2 mesylate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the WIN 55,212-2 mesylate powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 5.23 mg of WIN 55,212-2 mesylate in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.[2]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.[3]
2. Cell Treatment Protocol
Materials:
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
WIN 55,212-2 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells at the desired density in cell culture plates and allow them to adhere and grow overnight.
-
On the day of treatment, prepare serial dilutions of the WIN 55,212-2 stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of the vehicle (DMSO) is consistent across all treatment groups, including the vehicle control, and is typically below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of WIN 55,212-2 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
3. Cell Viability/Proliferation Assay (WST-1 Assay)
Materials:
-
Cells treated with WIN 55,212-2 as described above in a 96-well plate
-
WST-1 reagent
-
Plate reader
Protocol:
-
Following the treatment period with WIN 55,212-2, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
4. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Materials:
-
Cells treated with WIN 55,212-2 as described above in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
Protocol:
-
After the desired treatment time (e.g., 22 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.[4]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescence is proportional to the amount of caspase-3/7 activity.
5. Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Cells treated with WIN 55,212-2
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-Erk, Erk)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.[11]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[11]
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by WIN 55,212-2.
Caption: General experimental workflow for in vitro studies.
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. WIN 55,212-2 MESYLATE | 131543-23-2 [chemicalbook.com]
- 4. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pnas.org [pnas.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Enzo Life Sciences WIN-55,212-2 (10mg). CAS: 131543-23-2, Quantity: Each | Fisher Scientific [fishersci.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. karger.com [karger.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Cannabinoid WIN55,212-2 reprograms monocytes and macrophages to inhibit LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WIN 55,212-2 Dosage and Administration in Mice
Introduction
WIN 55,212-2 is a potent synthetic aminoalkylindole and a full agonist of the cannabinoid receptors CB1 and CB2, with a significantly higher affinity for the CB1 receptor than THC.[1] It is widely used in preclinical research to investigate the role of the endocannabinoid system in various physiological and pathological processes. Its effects are multifaceted, including analgesic, anti-inflammatory, and neuro-modulatory properties.[1][2][3] These notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using WIN 55,212-2 in mouse models, targeted at researchers, scientists, and drug development professionals.
Data Presentation: Dosage and Administration Summary
The effective dose of WIN 55,212-2 in mice varies significantly depending on the experimental model, the route of administration, and the desired biological outcome. The following tables summarize quantitative data from various studies.
Table 1: Dosage for Pain and Inflammation Models
| Experimental Model | Mouse Strain | Dosage | Route | Vehicle | Key Finding | Reference |
| Endometriosis | C57Bl/6N | 1 mg/kg | i.p. | 1% Tocrisolve in PBS | Reduced proliferation and angiogenesis; increased apoptosis in lesions.[2] | [2] |
| Inflammatory Pain (LPS-induced) | Not Specified | 0.3 - 2 mg/kg | i.p. | Not Specified | Reduced paw edema and hot-plate hyperalgesia.[4] | [4] |
| Neuropathic Pain (Paclitaxel-induced) | Rat Model (relevant) | 1 mg/kg | i.p. | Not Specified | Significantly reduced heat and mechanical withdrawal thresholds.[5] | [5] |
| Spinal Nociception (Wind-up) | Not Specified | 0.25 - 0.5 mg/kg | i.v. | Ethanol/Emulphor/Saline (5:5:90) | Dose-dependently inhibited wind-up of spinal neurons.[3] | [3] |
| Inflammatory Pain (CFA-induced) | Male/Female | 1 - 10 mg/kg | i.p. | Not Specified | Reduced mechanical allodynia.[6] | [6] |
| Bone Cancer Pain | Murine Model | ED₅₀: 23.3 mg/kg | Not Specified | Not Specified | Attenuated deep-tissue hyperalgesia.[7] | [7] |
Table 2: Dosage for Neurological and Behavioral Models
| Experimental Model | Mouse Strain | Dosage | Route | Vehicle | Key Finding | Reference |
| Physical Dependence | Not Specified | 1 - 2 mg/kg (twice daily) | i.p. | Not Specified | Induced physical dependence after 5 days of chronic treatment.[8] | [8] |
| Self-Administration (Addiction) | C57Bl/6J | 12.5 µg/kg/infusion | i.v. | Tween 80 in heparinized saline | Maintained operant self-administration conditioning.[9] | [9] |
| Food Intake Regulation | Rat Model (relevant) | 1 - 2 mg/kg | i.p. | Not Specified | Promoted hyperphagia (increased food intake).[10] | [10] |
| Food Intake Regulation | Rat Model (relevant) | 5 mg/kg | i.p. | Not Specified | Inhibited food intake and motor behavior.[10] | [10] |
Experimental Protocols
Protocol 1: Preparation of WIN 55,212-2 Solution
The lipophilic nature of WIN 55,212-2 necessitates a vehicle containing a solvent and a surfactant for aqueous dilution.
A. Vehicle Preparation (Ethanol/Emulphor/Saline) This vehicle is commonly used for intravenous administration.[3]
-
Materials:
-
WIN 55,212-2 mesylate salt
-
Ethanol (200 proof)
-
Emulphor EL-620 (or Cremophor EL)
-
Sterile 0.9% Saline
-
-
Procedure:
-
Prepare a stock solution of WIN 55,212-2 in 100% ethanol.
-
For the final injection solution, mix ethanol, Emulphor, and sterile 0.9% saline in a ratio of 1:1:18 or 5:5:90.[3]
-
Add the appropriate volume of the WIN 55,212-2 stock solution to the vehicle to achieve the desired final concentration.
-
Vortex thoroughly to ensure complete dissolution. The final solution should be clear.
-
B. Vehicle Preparation (Tween 80/Saline) This vehicle is suitable for intraperitoneal and intravenous injections.[9]
-
Materials:
-
WIN 55,212-2 mesylate salt
-
Tween 80
-
Sterile 0.9% Saline (heparinized saline may be used for i.v. infusions to prevent catheter blockage)[9]
-
-
Procedure:
-
Weigh the required amount of WIN 55,212-2 powder.
-
Dissolve it in a small drop of Tween 80.
-
Gradually add the sterile saline while vortexing to dilute the solution to the final desired volume and concentration.[9]
-
Protect the final preparation from light and store at room temperature for short-term use.[9]
-
Protocol 2: Administration in Mice
Standard animal handling and injection techniques should be followed. The injection volume is typically 5-10 mL/kg for intraperitoneal administration.
A. Intraperitoneal (i.p.) Administration This is the most common route for systemic administration in studies of pain, inflammation, and behavior.[2][4][8]
-
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared WIN 55,212-2 solution slowly.
-
B. Intravenous (i.v.) Administration This route provides rapid systemic distribution and is often used in studies of spinal cord processing and self-administration.[3][9]
-
Procedure:
-
Place the mouse in a restrainer that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Slowly inject the solution. For self-administration studies, a surgically implanted catheter is required.[9]
-
Protocol 3: Sample Study - LPS-Induced Inflammatory Pain Model This protocol is a composite based on established methods for evaluating the anti-hyperalgesic effects of WIN 55,212-2.[4]
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility and behavioral testing equipment for at least 3 days.
-
Baseline Measurement: Measure baseline thermal sensitivity using a hot-plate analgesia meter. Place the mouse on the hot plate (e.g., set to 52-55°C) and record the latency to lick a hind paw or jump.
-
Induction of Inflammation: Inject lipopolysaccharide (LPS) into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration:
-
At a designated time post-LPS injection (e.g., 20-23 hours), administer WIN 55,212-2 (e.g., 0.3-2 mg/kg, i.p.) or vehicle to separate groups of mice.[4]
-
-
Post-Treatment Assessment:
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), re-assess thermal hyperalgesia using the hot-plate test.
-
An increase in paw withdrawal latency compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of treatment over time.
Signaling Pathways and Workflows
Signaling Pathways
WIN 55,212-2 exerts its effects through multiple signaling cascades. Activation of CB1 and CB2 receptors modulates key protein kinases involved in cell survival, proliferation, and apoptosis.[2] It can also directly interact with other targets, such as the TRPV1 ion channel, to modulate pain signaling.[11]
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute and chronic administration of the cannabinoid receptor agonist CP 55,940 attenuates tumor-evoked hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of different brain structures in the behavioural expression of WIN 55,212-2 withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A male mouse model of WIN 55,212–2 self-administration to study cannabinoid addiction [frontiersin.org]
- 10. Influence of intracerebroventricular or intraperitoneal administration of cannabinoid receptor agonist (WIN 55,212-2) and inverse agonist (AM 251) on the regulation of food intake and hypothalamic serotonin levels | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. pnas.org [pnas.org]
WIN 55,212-2: Applications and Protocols in Preclinical Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 55,212-2, a potent aminoalkylindole derivative, is a non-selective cannabinoid receptor agonist that demonstrates significant analgesic properties in a variety of preclinical pain models.[1] Structurally distinct from classical cannabinoids like THC, WIN 55,212-2 acts as a full agonist at both the CB1 (Ki = 1.9 nM) and CB2 cannabinoid receptors.[1] Its efficacy in attenuating nociceptive responses in models of inflammatory, neuropathic, and chemotherapy-induced pain makes it a valuable pharmacological tool for pain research and the development of novel analgesic therapies.[2][3] These application notes provide a comprehensive overview of the use of WIN 55,212-2 in key pain research models, including detailed experimental protocols and a summary of its signaling mechanisms.
Mechanism of Action
WIN 55,212-2 elicits its analgesic effects through a multi-faceted mechanism of action primarily involving the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, modulation of ion channels (inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels), and activation of the p42/p44 MAP kinase pathway.[1][4] These actions collectively reduce neuronal excitability.[4]
Beyond its interaction with cannabinoid receptors, WIN 55,212-2 has also been shown to directly inhibit and desensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][5] This effect is mediated through a calcium-calcineurin-dependent pathway, leading to the dephosphorylation of the TRPV1 channel.[5] This dual mechanism of action, targeting both cannabinoid and TRPV1 pathways, contributes to its robust antihyperalgesic effects, particularly in inflammatory and neuropathic pain states.[5]
Signaling Pathways of WIN 55,212-2 in Pain Modulation
Caption: Signaling pathways of WIN 55,212-2 in pain modulation.
Applications in Pain Research Models
WIN 55,212-2 has been extensively utilized in various animal models to investigate its analgesic potential. The following sections detail its application and provide standardized protocols for key models.
General Experimental Workflow
Caption: A generalized workflow for in vivo pain studies using WIN 55,212-2.
Inflammatory Pain Models
Formalin-Induced Inflammatory Pain
The formalin test is a widely used model of tonic pain and inflammation. It involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic nocifensive response (licking, biting, and flinching). The first phase (0-5 minutes) represents acute nociception, while the second phase (15-60 minutes) reflects inflammatory pain. WIN 55,212-2 has been shown to attenuate the second phase of the formalin test, indicating its anti-inflammatory and antihyperalgesic properties.[2][5]
Quantitative Data Summary: Formalin Test
| Species | Route of Administration | Dose of WIN 55,212-2 | Effect | Reference |
| Rat | Local injection (vibrissal pad) | 10 µg | Significantly inhibited the second phase of nocifensive behavior. | [5] |
| Rat | Systemic (s.c.) | 10 µg | Peripherally mediated effect on the second phase. | [5] |
Experimental Protocol: Formalin Test
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are used.[5]
-
Habituation: Animals are habituated to the testing chamber for at least 30 minutes before the experiment.[5]
-
Drug Administration:
-
Nocifensive Behavior Assessment:
-
Data Analysis: The data are expressed as the mean number of seconds of nocifensive behavior. Statistical analysis is performed using a two-way ANOVA with a Bonferroni post-hoc test.[5]
Carrageenan-Induced Hyperalgesia
This model induces a localized inflammation and hyperalgesia by injecting carrageenan into the plantar surface of the hind paw. The resulting inflammation leads to a decrease in the paw withdrawal threshold to mechanical stimuli and a decrease in the paw withdrawal latency to thermal stimuli.
Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia
-
Animals: Adult male Sprague-Dawley rats are used.
-
Baseline Testing: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source).
-
Inflammation Induction: Inject 100 µl of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Drug Administration: Administer WIN 55,212-2 or vehicle (e.g., intraperitoneally or intraplantarly) at a predetermined time point after carrageenan injection (typically when peak inflammation is observed, around 3 hours).
-
Post-Treatment Testing: Measure the paw withdrawal latency to the thermal stimulus at various time points after drug administration.
-
Data Analysis: Data are expressed as the change in paw withdrawal latency from baseline. Statistical analysis can be performed using a two-way ANOVA.
Neuropathic Pain Models
Chronic Constriction Injury (CCI)
The CCI model is a widely used model of peripheral neuropathic pain induced by loosely ligating the sciatic nerve. This results in the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw. WIN 55,212-2 has demonstrated efficacy in alleviating these neuropathic pain symptoms.[6][7]
Quantitative Data Summary: CCI Model
| Species | Route of Administration | Dose of WIN 55,212-2 | Effect | Reference |
| Rat | Subcutaneous (s.c.), daily | 0.1 mg/kg | Reversed thermal hyperalgesia and mechanical allodynia. | [6] |
| Rat | Intraperitoneal (i.p.) | 2-4 mg/kg | Reduced thermal hyperalgesia and mechanical allodynia. | [6] |
Experimental Protocol: Chronic Constriction Injury (CCI)
-
Animals: Male Wistar rats (200-220 g) are used.[6]
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced about 1 mm apart.
-
Close the incision in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test device.
-
Testing is typically performed before surgery and at multiple time points post-surgery (e.g., days 7, 14, 21).
-
-
Drug Administration:
-
Administer WIN 55,212-2 or vehicle daily, starting from the day of surgery or after the establishment of neuropathic pain.[6]
-
-
Data Analysis: Data are expressed as paw withdrawal threshold (in grams) for mechanical allodynia and paw withdrawal latency (in seconds) for thermal hyperalgesia. Statistical analysis is performed using ANOVA.
Paclitaxel-Induced Neuropathic Pain
Chemotherapy-induced peripheral neuropathy is a common side effect of certain anticancer drugs, such as paclitaxel. This model mimics the clinical condition, characterized by mechanical allodynia and thermal hyperalgesia. WIN 55,212-2 has been shown to be effective in reducing neuropathic pain in this model.[3]
Quantitative Data Summary: Paclitaxel-Induced Neuropathy
| Species | Route of Administration | Dose of WIN 55,212-2 | Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 1 mg/kg | Significantly reduced heat and mechanical withdrawal thresholds. | [3] |
| Rat | Intraperitoneal (i.p.), daily for 14 days | 1 mg/kg | Prevented the development of thermal and mechanical hypersensitivity. |
Experimental Protocol: Paclitaxel-Induced Neuropathy
-
Animals: Adult male Wistar rats are used.
-
Neuropathy Induction: Administer paclitaxel (e.g., 2 mg/kg, i.p.) on four alternate days (days 1, 3, 5, and 7).
-
Behavioral Testing:
-
Measure baseline responses to thermal and mechanical stimuli before paclitaxel administration.
-
Conduct subsequent testing on days 7, 14, 21, and 28.
-
-
Drug Administration:
-
Prophylactic: Administer WIN 55,212-2 (1 mg/kg, i.p.) daily for 14 days, starting from the first day of paclitaxel treatment.
-
Therapeutic: Administer a single dose of WIN 55,212-2 (1 mg/kg, i.p.) after the development of neuropathy.[3]
-
-
Data Analysis: Analyze paw withdrawal thresholds and latencies using a two-way ANOVA.
Conclusion
WIN 55,212-2 is a versatile and potent tool for preclinical pain research. Its ability to modulate both cannabinoid and TRPV1 pathways provides a strong rationale for its use in investigating the mechanisms of and potential treatments for inflammatory and neuropathic pain. The protocols and data presented in these application notes offer a foundation for researchers to effectively utilize WIN 55,212-2 in their studies. As with any pharmacological agent, appropriate dose-response studies and consideration of potential central nervous system side effects are crucial for the interpretation of results.[4]
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. The Analgesic Potential of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Repeated treatment with the synthetic cannabinoid WIN 55,212-2 reduces both hyperalgesia and production of pronociceptive mediators in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Note: Utilizing WIN 55,212-2 for Neuroinflammation Research
Introduction
WIN 55,212-2 is a potent, synthetic aminoalkylindole derivative that acts as a full agonist for the cannabinoid receptors CB1 and CB2, with a higher affinity for CB2.[1] It is structurally distinct from classical cannabinoids like THC but produces similar effects.[2] Due to its significant anti-inflammatory and neuroprotective properties, WIN 55,212-2 has become an invaluable pharmacological tool for investigating the role of the endocannabinoid system in neuroinflammatory and neurodegenerative processes.[1][3] This document provides detailed application notes and protocols for researchers utilizing WIN 55,212-2 to study neuroinflammation in both in vitro and in vivo models.
Mechanism of Action
WIN 55,212-2 exerts its anti-inflammatory effects through multiple signaling pathways. Its primary mechanism involves the activation of CB1 and CB2 receptors, which are G-protein coupled receptors.[4] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of kinase cascades such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][5]
A crucial downstream effect of this signaling is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[6] WIN 55,212-2 has been shown to inhibit the activation of IKKβ, which prevents the degradation of IκBα and subsequent translocation of the p65 subunit of NF-κB to the nucleus.[6] This leads to a reduction in the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, IL-6, and enzymes such as iNOS and COX-2.[3][6]
Furthermore, WIN 55,212-2 also interacts with other targets, including peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which contributes to its anti-inflammatory actions.[2][3] Some studies suggest its effects may also be mediated through antagonism of the transient receptor potential vanilloid 1 (TRPV1), independent of cannabinoid receptors.[7][8]
Data Presentation: Summary of Quantitative Findings
The efficacy of WIN 55,212-2 has been demonstrated across various experimental paradigms. The tables below summarize key quantitative data from published studies.
Table 1: Summary of In Vivo Studies
| Animal Model | Inflammatory Stimulus / Disease Model | WIN 55,212-2 Dose & Route | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|
| Young Rats | Chronic LPS Infusion (4th ventricle) | 0.5 and 1.0 mg/kg/day, i.p. | Reduced the number of LPS-activated microglia in the dentate gyrus and CA3 regions. | [9] |
| Aged Rats | Normal Aging | 2.0 mg/kg/day | Significantly reduced the number of MHC II-immunoreactive microglia in the dentate gyrus and CA3. | [10] |
| Rats | Paclitaxel-Induced Neuropathy | 1 mg/kg, i.p. | Prevented the development of thermal hyperalgesia and mechanical allodynia; attenuated early spinal production of IL-1β, IL-6, and TNF-α. | [11] |
| Mice | LPS-Induced Sepsis | 5 mg/kg, i.p. | Significantly reduced serum levels of IL-1β, LDH, and bilirubin 12 hours post-LPS injection. | [12][13] |
| Neonatal Rats | Middle Cerebral Artery Occlusion | 1 mg/kg, s.c. | Reduced microglial activation at 24h and attenuated infarct volume and microglial accumulation at 72h. |[14] |
Table 2: Summary of In Vitro Studies
| Cell Type | Inflammatory Stimulus | WIN 55,212-2 Concentration | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|
| Primary Human Astrocytes | Interleukin 1 Beta (IL-1β) | 1-10 µM | Dose-dependently inhibited IL-1β-induced pro-inflammatory gene expression. | [1][15] |
| Primary Cultured Astrocytes | Amyloid β1-42 (10 µM) | 10 µM | Prevented Aβ-induced increases in TNF-α, IL-1β, p-65, COX-2, and iNOS expression. | [3] |
| Human iPSC-Cardiomyocytes | SARS-CoV-2 | 1 µM | Reduced the release of IL-6, IL-8, and TNF-α from infected cells. | [16][17] |
| Human Macrophages (THP-1 MΦs) | LPS/IFNγ | 1-10 µM | Dose-dependently inhibited NF-κB activation and production of pro-inflammatory cytokines. | [12] |
| Rat Microglia Cultures | Lipopolysaccharide (LPS) | Not specified | Inhibited the release of TNF-α. |[18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: In Vitro Microglial/Macrophage Activation Assay
This protocol describes how to assess the anti-inflammatory effects of WIN 55,212-2 on lipopolysaccharide (LPS)-stimulated microglia or macrophage cell lines (e.g., BV-2, THP-1).
References
- 1. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 3. WIN 55,212-2, Agonist of Cannabinoid Receptors, Prevents Amyloid β1-42 Effects on Astrocytes in Primary Culture | PLOS One [journals.plos.org]
- 4. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Dynamic Role of Microglia and the Endocannabinoid System in Neuroinflammation [frontiersin.org]
- 6. Cannabinoid receptor agonist WIN55212-2 reduces unpredictable mild stress-induced depressive behavior of rats - Zhong - Annals of Translational Medicine [atm.amegroups.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory property of the cannabinoid agonist WIN-55212-2 in a rodent model of chronic brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological manipulation of cannabinoid neurotransmission reduces neuroinflammation associated with normal aging [scirp.org]
- 11. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 12. Cannabinoid WIN55,212-2 reprograms monocytes and macrophages to inhibit LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. REDUCED INFARCT SIZE AND ACCUMULATION OF MICROGLIA IN RATS TREATED WITH WIN 55,212-2 AFTER NEONATAL STROKE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes [escholarship.org]
- 16. WIN 55,212-2 shows anti-inflammatory and survival properties in human iPSC-derived cardiomyocytes infected with SARS-CoV-2 [PeerJ] [peerj.com]
- 17. WIN 55,212-2 shows anti-inflammatory and survival properties in human iPSC-derived cardiomyocytes infected with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for WIN 55,212-2 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and detailed protocols for utilizing the synthetic cannabinoid agonist WIN 55,212-2 in behavioral research. This document is intended to guide researchers in designing and executing robust in vivo studies to investigate the behavioral effects of this compound.
WIN 55,212-2 is a potent, non-selective agonist for the cannabinoid receptors CB1 and CB2, with a higher affinity for the CB1 receptor.[1] It is an aminoalkylindole derivative, structurally distinct from classical cannabinoids like THC.[1] Its activity at these receptors allows it to modulate a wide range of physiological and pathological processes, making it a valuable tool for studying the endocannabinoid system's role in pain, inflammation, anxiety, and neurodegenerative diseases.[1][2]
Mechanism of Action
WIN 55,212-2 primarily exerts its effects through the activation of CB1 and CB2 receptors. As a full agonist at the CB1 receptor, it has a significantly higher affinity than THC.[1] CB1 receptor activation in the central nervous system is largely responsible for its psychoactive effects and modulation of neurotransmission. The activation of CB1 and CB2 receptors initiates downstream signaling cascades, including the modulation of mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which can influence cellular processes like proliferation, angiogenesis, and apoptosis.[2] Additionally, WIN 55,212-2 has been shown to inhibit the transient receptor potential vanilloid 1 (TRPV1) channel via a calcineurin-dependent pathway, contributing to its analgesic effects.[3]
Signaling Pathway of WIN 55,212-2
Caption: Signaling pathways activated by WIN 55,212-2.
Experimental Protocols
General Preparation and Administration
Vehicle Preparation: WIN 55,212-2 is lipophilic and requires a suitable vehicle for in vivo administration. A common vehicle is a mixture of 5% Tween-80 and 5% DMSO in 0.9% saline.[3] Another option is Tocrisolve™ 100, an emulsion-based solvent.[2]
Administration: For systemic effects, intraperitoneal (IP) injection is a common route of administration.[4] The injection volume is typically around 3 mL/kg of body weight.[5] For localized effects, such as in pain studies, intraplantar (ipl) or local injections can be used.[3]
Locomotor Activity Assessment
This protocol assesses the effect of WIN 55,212-2 on spontaneous locomotor activity.
Experimental Workflow:
Caption: Workflow for locomotor activity assessment.
Protocol:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment begins.
-
Prepare WIN 55,212-2 at the desired concentrations (e.g., 0.1, 0.3, 1.0 mg/kg) and a vehicle control.[6]
-
Administer the compound or vehicle via IP injection.
-
Immediately or after a short delay, place the animal into an open field arena.
-
Record locomotor activity using an automated tracking system for a specified duration, typically 60 minutes.[6]
-
Analyze the data for parameters such as total distance traveled, ambulatory activity, and rearing frequency.[6]
Anxiety-Related Behavior: Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior in rodents.
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze test.
Protocol:
-
Acclimate the animals to the dimly lit testing room for at least 30-60 minutes.
-
Administer WIN 55,212-2 (e.g., 0.25, 0.5, 1.0 mg/kg) or vehicle via IP injection 30 minutes before the test.[7]
-
Place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera for later analysis.
-
Score the time spent in the open and closed arms, and the number of entries into each arm. An anxiolytic effect is indicated by an increase in the time spent and entries into the open arms.[7]
Nociception Assessment: Formalin Test
The formalin test is a model of tonic pain and inflammation.
Experimental Workflow:
Caption: Workflow for the Formalin Test.
Protocol:
-
Acclimate the animal to the observation chamber for at least 30 minutes.
-
Administer WIN 55,212-2 or vehicle via local injection (e.g., into the vibrissal pad or intraplantar) prior to the formalin injection.[3]
-
Inject a dilute solution of formalin (e.g., 5%) into the plantar surface of the hind paw.
-
Observe and score the animal's nocifensive behaviors (e.g., licking, flinching, lifting the paw).
-
The test has two distinct phases: the early phase (0-5 minutes post-injection) representing acute nociception, and the late phase (15-60 minutes post-injection) reflecting inflammatory pain. An analgesic effect is indicated by a reduction in nocifensive behaviors, particularly in the second phase.[3]
Data Presentation
The following tables summarize quantitative data from behavioral studies using WIN 55,212-2.
Table 1: Effects of WIN 55,212-2 on Locomotor Activity in Rodents
| Species | Dose (mg/kg) | Route | Effect on Locomotion | Citation |
| Rat | 0.1 | IP | No significant effect | [6] |
| Rat | 0.3 | IP | Decreased ambulatory activity and rearing | [6] |
| Rat | 1.0 | IP | Decreased ambulatory activity and rearing | [6] |
| Mouse | 0.5 | IP | No significant effect on its own | [4][8] |
| Zebrafish Larvae | 125 nM | Immersion | Decreased locomotion (light phase) | [9] |
| Zebrafish Larvae | 2000 nM | Immersion | Decreased locomotion (dark phase) | [9] |
Table 2: Effects of WIN 55,212-2 on Anxiety-Related Behavior in the Elevated Plus Maze (EPM)
| Species | Dose (mg/kg) | Route | Effect on Open Arm Time/Entries | Citation |
| Mouse | 0.25 | IP | Anxiolytic effect described | [7] |
| Mouse | 1.0 | IP | Significant increase in % time and entries in open arms | [7] |
| Mouse | 1.25 | IP | Anxiogenic effect described | [7] |
Table 3: Analgesic Effects of WIN 55,212-2 in Nociception Models
| Species | Model | Dose | Route | Effect | Citation |
| Rat | Formalin Test | Peripherally selective dose | Local injection | Inhibited second phase of nocifensive behavior | [3] |
| Rat | Capsaicin-induced thermal hyperalgesia | Peripherally selective dose | Intraplantar | Completely reversed thermal hyperalgesia | [3] |
| Rat | Spinal Cord Injury | 1.0 and 3.0 mg/kg | Subcutaneous | Dose-dependent increase in withdrawal thresholds | [10] |
| Rat | Spinal Nerve Ligation | 0.125, 0.25, 0.5 mg/kg | Intravenous | Dose-dependent decrease in wind-up of spinal neurons | [11] |
Conclusion
WIN 55,212-2 is a versatile pharmacological tool for investigating the role of the endocannabinoid system in a variety of behaviors. The protocols and data presented here provide a foundation for designing and interpreting behavioral studies with this compound. Researchers should carefully consider the dose, route of administration, and specific behavioral assay to appropriately address their scientific questions. It is also crucial to be aware of the biphasic dose-response effects often observed with cannabinoid agonists, where low and high doses can produce opposing behavioral outcomes.[7]
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Behavioral and Neurochemical Changes in Mesostriatal Dopaminergic Regions of the Rat after Chronic Administration of the Cannabinoid Receptor Agonist WIN55,212-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Indirect and Direct Modulation of Endocannabinoid System Function on Anxiety-Related Behavior in Mice Assessed in the Elevated Plus Maze Test | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Preparation of WIN 55,212-2 Stock Solutions
Abstract
These application notes provide detailed protocols for the preparation, storage, and application of stock solutions of WIN 55,212-2, a potent aminoalkylindole cannabinoid receptor agonist. The information is intended for researchers, scientists, and drug development professionals utilizing this compound for in vitro and in vivo studies. The protocols include information on the physicochemical properties, solubility, and step-by-step instructions for preparing solutions for various experimental setups.
Introduction
WIN 55,212-2 is a synthetic, potent full agonist of the cannabinoid receptors CB1 and CB2, with a higher affinity for the CB2 receptor.[1][2] It is structurally distinct from classical cannabinoids like THC but mimics their biological effects.[3] WIN 55,212-2 is widely used in research to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, neurodegeneration, and cancer.[3][4][5] Its mechanism of action involves the activation of G-protein coupled CB receptors, leading to the modulation of several downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[3][5]
Proper preparation and handling of WIN 55,212-2 solutions are critical for obtaining reliable and reproducible experimental results. This document outlines standardized procedures for preparing stock and working solutions.
Physicochemical Properties
It is crucial to distinguish between the free base and the more commonly supplied mesylate salt form of WIN 55,212-2, as their molecular weights differ, which affects molarity calculations.
| Property | Value (WIN 55,212-2 Free Base) | Value (WIN 55,212-2 Mesylate Salt) |
| Molecular Formula | C₂₇H₂₆N₂O₃[6] | C₂₇H₂₆N₂O₃ • CH₃SO₃H[2] |
| Molecular Weight | 426.5 g/mol [6] | 522.6 g/mol [2][7] |
| Appearance | Crystalline solid[5] | Yellow solid[8] |
| Purity | - | ≥98% (HPLC)[2] |
| Storage (Solid) | Store at +4°C or room temperature[2] | Store at +4°C[2] |
Solubility Data
WIN 55,212-2 is poorly soluble in aqueous solutions but soluble in organic solvents. The choice of solvent is critical for both stock solution stability and compatibility with the experimental system.
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM (52.26 mg/mL)[2] | Gentle warming may be required. The most common solvent for preparing high-concentration stock solutions.[2][9][10] |
| Ethanol | 30 mM (15.68 mg/mL)[2] | Gentle warming may be required. Can be used as a solvent for cell culture experiments.[11] |
| DMF | ~30 mg/mL[7] | An alternative to DMSO for stock solution preparation. |
| Tocrisolve™ 100 | 10 mM[5] | An emulsion-based solvent suitable for both in vitro and in vivo experiments.[5] |
| Aqueous Buffer | Poor | A vehicle of 90% saline, 5% DMSO, and 5% Tween 80 has been used for in vivo preparations.[12] A 1:4 mixture of DMF:PBS (pH 7.2) can dissolve up to 0.2 mg/mL.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of WIN 55,212-2 mesylate in DMSO.
Materials:
-
WIN 55,212-2 mesylate (MW: 522.6 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous or sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of WIN 55,212-2 mesylate powder in a suitable tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.23 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the powder. To prepare a 10 mM stock solution, dissolve 10 mg of WIN 55,212-2 mesylate in 1.914 mL of DMSO.[9][10]
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[9][10] DMSO solutions are reported to be stable for up to 3 months when stored at -20°C.
Stock Solution Preparation Table (10 mM WIN 55,212-2 Mesylate):
| Desired Final Volume | Mass of WIN 55,212-2 Mesylate | Volume of DMSO |
|---|---|---|
| 100 µL | 0.523 mg | 100 µL |
| 500 µL | 2.615 mg | 500 µL |
| 1 mL | 5.23 mg | 1 mL |
| 2 mL | 10.46 mg | 2 mL |
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the serial dilution of the primary stock solution to achieve the final working concentrations required for cell-based assays. Working concentrations typically range from nanomolar (nM) to micromolar (µM).[5][13]
Workflow for In Vitro Experiment Dilution
Caption: Workflow for preparing working solutions from a DMSO stock for cell culture assays.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Prepare Intermediate Dilutions: Perform serial dilutions of the primary stock in sterile culture medium or an appropriate assay buffer (e.g., DMEM, PBS). It is crucial to prepare fresh dilutions for each experiment.
-
Final Concentration: Add the appropriate volume of the final intermediate dilution to the cell culture wells to achieve the desired concentration. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤0.1%).[14]
-
Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium.[9]
Example Dilution Series for a 1 mL Final Volume:
| Target Concentration | Intermediate Stock | Volume of Intermediate | Final Volume in Medium | Final DMSO % (from 10 mM stock) |
|---|---|---|---|---|
| 50 µM | 10 mM | 5 µL | 1 mL | 0.5% |
| 10 µM | 1 mM | 10 µL | 1 mL | 0.1% |
| 1 µM | 100 µM | 10 µL | 1 mL | 0.01% |
| 100 nM | 10 µM | 10 µL | 1 mL | 0.001% |
Signaling Pathways Modulated by WIN 55,212-2
WIN 55,212-2 primarily acts through the CB1 and CB2 receptors, which are Gi/o-coupled. This interaction initiates a cascade of intracellular events that regulate cellular function.
Caption: Signaling pathways activated by WIN 55,212-2.[3][4][5][15]
References
- 1. WIN 55212-2 mesylate | CAS#:131543-23-2 | Chemsrc [chemsrc.com]
- 2. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 3. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 6. Win 55212-2 | C27H26N2O3 | CID 5311501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 12. The non-selective cannabinoid receptor agonist WIN 55,212-2 attenuates responses of C-fiber nociceptors in a murine model of cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. oncotarget.com [oncotarget.com]
techniques for measuring WIN 55,212-2 efficacy in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 55,212-2 is a potent synthetic cannabinoid agonist that exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] As a valuable research tool, it is crucial to employ a range of in vitro assays to comprehensively characterize its efficacy and mechanism of action. These application notes provide detailed protocols for key experiments to assess the biological activity of WIN 55,212-2, focusing on receptor binding, downstream signaling pathways, and cellular responses.
Key In Vitro Efficacy Measurement Techniques
The in vitro efficacy of WIN 55,212-2 can be determined through a variety of assays that probe different aspects of its interaction with target receptors and subsequent cellular effects. The primary techniques include:
-
Receptor Binding Assays: To determine the affinity of WIN 55,212-2 for CB1 and CB2 receptors.
-
Second Messenger Assays: To measure the functional consequences of receptor activation, such as the modulation of cyclic AMP (cAMP) and intracellular calcium levels.
-
G-Protein Coupling Assays: To directly assess the engagement and activation of G-proteins by the receptors.
-
β-Arrestin Recruitment Assays: To investigate G-protein independent signaling pathways.
-
MAPK/ERK Signaling Assays: To analyze the downstream activation of key signaling cascades involved in cellular processes like proliferation and apoptosis.
-
Electrophysiological Assays: To study the effects on ion channel activity.
-
Cellular Assays: To evaluate the impact on cell viability, proliferation, and angiogenesis.
Data Presentation: Quantitative Efficacy of WIN 55,212-2
The following tables summarize the quantitative data for WIN 55,212-2 efficacy as determined by various in vitro assays.
| Assay Type | Receptor | Cell Type | Parameter | Value | Reference |
| Radioligand Binding | Human CB1 | COS cells | Ki | 21 nM | [2] |
| Radioligand Binding | Human CB2 | CHO cells | Ki | 0.55 nM (Log Ki) | [2] |
| Radioligand Binding | Human CB2 | COS-M6 cells | Kd | 2.1 ± 0.2 nM | [1] |
| cAMP Accumulation | Human CB1 | CHO cells | EC50 | 37 nM | [2] |
| cAMP Accumulation | Human CB2 | CHO cells | IC50 | 15.7 nM | [2] |
| cAMP Accumulation | Rat CB2 | CHO cells | EC50 | 1.5 nM | [2] |
| [³⁵S]GTPγS Binding | Human CB2 | CHO cells | EC50 | 89.6 nM | [2] |
| β-Arrestin Recruitment | Human CB2 | CHO-K1 cells | EC50 | 15.1 nM | [3] |
| Calcium Mobilization | Human CB2 | HEK cells | EC50 | 86 nM | [2] |
| ERK Phosphorylation | N/A | N1E-115 cells | EC50 | 10 nM | [4] |
| CB1 Redistribution | Human CB1 | U2OS cells | EC50 | ~20 nM | [5] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of WIN 55,212-2 by measuring its ability to displace a radiolabeled ligand from CB1 or CB2 receptors.[6]
Materials:
-
Cell membranes from HEK-293 or CHO cells expressing human CB1 or CB2 receptors.[6]
-
Radioligand: [³H]CP-55,940 or [³H]WIN-55,212-2.[6]
-
Test Compound: WIN 55,212-2.
-
Non-specific binding control: High concentration of a non-radiolabeled agonist (e.g., unlabeled WIN 55,212-2).[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.[6]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of WIN 55,212-2.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of WIN 55,212-2.
-
For total binding wells, add only radioligand and buffer.
-
For non-specific binding wells, add radioligand, buffer, and a high concentration of unlabeled WIN 55,212-2.
-
Add cell membranes to each well to initiate the binding reaction.
-
Incubate at 30°C for 60-90 minutes.[6]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of WIN 55,212-2 that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of WIN 55,212-2 to inhibit adenylyl cyclase activity, which is a hallmark of CB1/CB2 receptor activation via Gi/o proteins.[1][7]
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.[1]
-
Forskolin (an adenylyl cyclase activator).[1]
-
WIN 55,212-2.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit, AlphaScreen cAMP detection kit).[8][9]
-
Cell culture reagents.
Procedure:
-
Seed the cells in a 96- or 384-well plate and incubate overnight.
-
Pre-treat cells with varying concentrations of WIN 55,212-2 for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[1]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of WIN 55,212-2.
-
Determine the IC50 or EC50 value.
Inhibition of Adenylyl Cyclase Pathway
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insights into G-protein-independent signaling and receptor desensitization. The PathHunter® assay is a common method.[3][10][11]
Materials:
-
PathHunter® cell line co-expressing the target receptor (CB1 or CB2) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor.[3]
-
WIN 55,212-2.
-
PathHunter® Detection Reagents.[3]
-
384-well assay plates.
-
Luminometer.
Procedure:
-
Seed the PathHunter® cells in a 384-well plate and incubate overnight.[3]
-
Prepare serial dilutions of WIN 55,212-2.
-
Add the diluted WIN 55,212-2 to the cells and incubate for 90 minutes at 37°C.[3]
-
Add the PathHunter® Detection Reagent to each well.[3]
-
Incubate at room temperature for 60 minutes in the dark.[3]
-
Measure the chemiluminescent signal using a luminometer.[3]
-
Plot the signal against the logarithm of the WIN 55,212-2 concentration to determine the EC50.
β-Arrestin Assay Workflow
Protocol 4: MAPK/ERK Signaling Assay
This assay evaluates the effect of WIN 55,212-2 on the activation of the MAPK/ERK pathway, which is involved in various cellular processes.[12][13]
Materials:
-
Human endometriotic cell line (e.g., 12Z) or other suitable cell lines.[12]
-
WIN 55,212-2.
-
Lysis buffer.
-
Protein assay kit (e.g., BCA assay).
-
Multiplex kinase assay kit (e.g., Milliplex® Kinase Assay).[12][14]
-
Antibodies for Western blotting (total and phosphorylated ERK).
Procedure (Multiplex Kinase Assay):
-
Treat cells with different concentrations of WIN 55,212-2 for 24 hours.[12]
-
Harvest and lyse the cells.[12]
-
Determine the protein concentration of the lysates.[12]
-
Perform the multiplex kinase assay according to the manufacturer's protocol to measure the levels of phosphorylated MAPK family proteins (e.g., ERK1/2, p38, JNK).[12][14]
-
Analyze the mean fluorescence intensity to determine changes in protein phosphorylation.[12]
Procedure (Western Blot):
-
Treat cells with WIN 55,212-2.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated ERK.
-
Use appropriate secondary antibodies and a detection system to visualize the bands.
-
Quantify band intensity to determine the ratio of phosphorylated to total ERK.
MAPK/ERK Signaling Cascade
Protocol 5: Electrophysiology - Whole-Cell Voltage-Clamp
This technique measures the direct effect of WIN 55,212-2 on the activity of ion channels, such as TRPV1 or G-protein-coupled inwardly rectifying K+ (GIRK) channels.[15][16]
Materials:
-
Cultured neurons (e.g., trigeminal ganglion neurons) or Xenopus oocytes expressing the ion channel and receptor of interest.[15][16]
-
WIN 55,212-2.
-
Patch-clamp rig with amplifier and data acquisition software.
-
Glass microelectrodes.
-
Appropriate external and internal solutions.
Procedure:
-
Prepare cultured cells or oocytes for recording.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol to elicit ion channel currents.
-
Perfuse the cell with a control solution to establish a baseline current.
-
Apply WIN 55,212-2 at various concentrations and record the changes in current amplitude and kinetics.
-
For agonist-activated channels, measure the induced current. For channels modulated by receptor activation, an agonist for the channel (e.g., capsaicin for TRPV1) can be co-applied.[15]
-
Analyze the data to determine the effect of WIN 55,212-2 on channel activity.
Conclusion
The in vitro characterization of WIN 55,212-2 requires a multi-faceted approach utilizing a combination of binding, signaling, and cellular assays. The protocols outlined in these application notes provide a robust framework for researchers to comprehensively evaluate the efficacy and mechanism of action of this potent cannabinoid agonist. The quantitative data generated from these assays are essential for understanding its pharmacological profile and for its application in drug discovery and development.
References
- 1. Activation of the human peripheral cannabinoid receptor results in inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. A predominant role for inhibition of the adenylate cyclase/protein kinase A pathway in ERK activation by cannabinoid receptor 1 in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Characterization of Structurally Novel G Protein Biased CB1 Agonists: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid CB1 cannabinoid receptor desensitization defines the time course of ERK1/2 MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of WIN 55,212-2 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the effects of the synthetic cannabinoid agonist, WIN 55,212-2, on gene expression. It includes protocols for key experimental techniques and summarizes quantitative data from relevant studies. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the molecular mechanisms influenced by WIN 55,212-2.
Introduction
WIN 55,212-2 is a potent aminoalkylindole agonist of the cannabinoid receptors CB1 and CB2, with a higher affinity for CB2.[1] It is widely used in research to investigate the roles of the endocannabinoid system in various physiological and pathological processes. Its effects are not limited to CB1 and CB2, as it also interacts with other receptors like the transient receptor potential vanilloid 1 (TRPV1).[2][3] Understanding the impact of WIN 55,212-2 on global gene expression is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This document outlines common methods to analyze these gene expression changes.
Key Signaling Pathways Modulated by WIN 55,212-2
WIN 55,212-2 influences several key signaling pathways that regulate gene expression. These include the MAPK/AKT pathway, the NF-κB signaling cascade, and pathways involving protein phosphatase 2A (PP2A).
Diagram 1: WIN 55,212-2 Signaling Pathways
References
- 1. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
Troubleshooting & Optimization
improving the solubility of WIN 55,212-2 in aqueous solutions
Welcome to the technical support center for WIN 55,212-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of WIN 55,212-2. Here you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of your experiments.
Troubleshooting Guide: Common Solubility Issues
This guide provides a systematic approach to resolving common problems encountered when preparing WIN 55,212-2 solutions for in vitro and in vivo experiments.
Problem: A precipitate forms when I add my WIN 55,212-2 stock solution to my aqueous cell culture medium.
-
Possible Cause 1: Poor Aqueous Solubility. WIN 55,212-2 is an inherently hydrophobic molecule with very low solubility in water.[1] Direct addition of a highly concentrated stock solution into an aqueous medium can cause it to immediately precipitate.
-
Possible Cause 2: High Final Concentration of Organic Solvent. While organic solvents are excellent for dissolving WIN 55,212-2, high concentrations can be toxic to cells and can also cause the compound to precipitate when diluted into the aqueous medium.[1]
-
Solution: Minimize the final concentration of the organic solvent in your cell culture medium. It is recommended to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 0.1%.[1] It is crucial to perform a vehicle control with the same final solvent concentration to differentiate the effects of the compound from the solvent.[1]
-
-
Possible Cause 3: Improper Dilution Technique. Adding the concentrated stock solution directly to the full volume of the medium without adequate mixing can create localized high concentrations, leading to precipitation before the compound can be evenly dispersed.[1]
-
Solution: Employ a stepwise dilution and mixing method. When adding the final stock solution to your medium, add it directly while gently but thoroughly mixing (e.g., vortexing or pipetting).[1]
-
Problem: I am observing inconsistent or unexpected results in my experiments.
-
Possible Cause: Compound Precipitation. If WIN 55,212-2 precipitates out of solution, the actual concentration of the soluble, active compound in your experiment will be lower and more variable than intended, leading to inaccurate results.[1]
-
Solution: Visually inspect your prepared media for any signs of precipitation, such as cloudiness or visible particles, before adding it to your cells.[1] If precipitation is a persistent issue, consider alternative solubilization methods. For sensitive cell types or in vivo studies, an emulsion-based solvent like Tocrisolve™ 100 has been used successfully to prepare 10 mM stock solutions.[1][2][3] Another effective strategy is the use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, which can significantly enhance the aqueous solubility of hydrophobic compounds.[1][4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing WIN 55,212-2 stock solutions?
A1: The most commonly recommended solvent is high-purity, anhydrous DMSO.[1] Ethanol is also a viable option.[1] For experiments where DMSO might be undesirable, an emulsion-based solvent such as Tocrisolve™ 100 is a proven alternative.[1][2][3]
Q2: What is the maximum solubility of WIN 55,212-2 in common solvents?
A2: The solubility of WIN 55,212-2 can vary slightly. However, typical maximum concentrations are provided in the table below.
Q3: What is the maximum final concentration of DMSO that is safe for my cell culture?
A3: As a general guideline, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[1] While most cell lines can tolerate up to 0.5% DMSO, it is essential to perform a toxicity test with your specific cell line to determine the optimal non-toxic concentration.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
Data Presentation: Solubility of WIN 55,212-2
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 52.26 | 100 | Gentle warming can aid dissolution.[6] |
| Ethanol | 15.68 | 30 | Gentle warming can aid dissolution.[6] |
Note: The molecular weight of WIN 55,212-2 mesylate is approximately 522.61 g/mol .[6] Solubility may vary slightly between different product batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM WIN 55,212-2 Stock Solution in DMSO
Materials:
-
WIN 55,212-2 mesylate powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of WIN 55,212-2 mesylate powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh out 5.23 mg of WIN 55,212-2 mesylate.[1]
-
Add the appropriate volume of 100% DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.23 mg of powder.[1]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution.[1][7]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM WIN 55,212-2 stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
Procedure:
-
Thaw an aliquot of the 10 mM WIN 55,212-2 stock solution at room temperature.[1]
-
Determine the final concentration of WIN 55,212-2 needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your total volume of cell culture medium. Remember to keep the final DMSO concentration below 0.5%.
-
Add the calculated volume of the WIN 55,212-2 stock solution directly to the pre-warmed cell culture medium.
-
Immediately and thoroughly mix the solution by gentle vortexing or by pipetting up and down.[1]
-
Visually inspect the medium for any signs of precipitation (e.g., cloudiness, particles).[1]
-
If the solution is clear, proceed with your experiment.
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without the compound) to the same volume of media and treat a set of cells with this solution.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 3. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyclolab.hu [cyclolab.hu]
- 5. mdpi.com [mdpi.com]
- 6. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: WIN 55,212-2 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the synthetic cannabinoid agonist, WIN 55,212-2. The following information addresses common issues that may arise from the compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: My experimental results are not consistent with known CB1/CB2 receptor signaling pathways. What could be the cause?
A1: While WIN 55,212-2 is a potent agonist for cannabinoid receptors CB1 and CB2, it is known to interact with several other molecular targets, which can lead to unexpected results. These "off-target" effects may be responsible for the discrepancies you are observing. It is crucial to consider the potential involvement of these alternative pathways in your experimental system.
Q2: What are the most commonly reported off-target effects of WIN 55,212-2?
A2: The most frequently documented off-target interactions for WIN 55,212-2 include its activity at Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ, as well as its modulation of various ion channels such as voltage-gated calcium channels, potassium channels, and Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[1][2][3][4] Additionally, some effects of WIN 55,212-2 have been shown to be independent of cannabinoid receptors.[4][5]
Q3: How can I determine if the effects I'm observing are on-target (CB1/CB2-mediated) or off-target?
A3: To dissect the pharmacology of WIN 55,212-2 in your model, it is essential to use selective antagonists for the suspected receptors. For on-target effects, pre-treatment with a CB1 antagonist (e.g., AM251 or SR141716A) and/or a CB2 antagonist (e.g., AM630) should block the observed response.[6] If the effect persists in the presence of these antagonists, it is likely mediated by an off-target mechanism.
Q4: At what concentrations are off-target effects of WIN 55,212-2 typically observed?
A4: The concentration at which off-target effects become prominent can vary depending on the specific off-target and the experimental system. However, as a general guideline, it is best to use the lowest effective concentration of WIN 55,212-2 to maximize selectivity for cannabinoid receptors. Higher concentrations, particularly in the micromolar range, are more likely to engage off-target sites. For instance, at 5 μM, WIN 55,212-2 has been shown to inhibit ATP production in sperm in a CB1 receptor-dependent manner.[3]
Troubleshooting Guides
Issue 1: Unexpected changes in gene expression related to metabolism or inflammation.
-
Possible Cause: Your observed changes in gene expression may be due to the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by WIN 55,212-2.[1][3] WIN 55,212-2 is known to be an agonist of PPARα and PPARγ, which are nuclear receptors that regulate genes involved in lipid metabolism and inflammation.[3][7][8]
-
Troubleshooting Steps:
-
Co-treatment with PPAR antagonists: To test for PPAR involvement, perform experiments where you pre-treat your system with a selective PPARα antagonist (e.g., GW6471) or a PPARγ antagonist (e.g., GW9662) before applying WIN 55,212-2.
-
Gene expression analysis: Measure the expression of known PPAR target genes to see if they are modulated by WIN 55,212-2 in your system.
-
Use a structurally different cannabinoid agonist: Compare the effects of WIN 55,212-2 with a cannabinoid agonist from a different chemical class that has a lower affinity for PPARs.
-
Issue 2: Alterations in cellular excitability or ion flux that are not blocked by CB1/CB2 antagonists.
-
Possible Cause: WIN 55,212-2 can directly modulate the activity of various ion channels, independent of cannabinoid receptors. These include voltage-gated calcium channels, potassium channels, and acid-sensing ion channels (ASICs).[2][9][10][11]
-
Troubleshooting Steps:
-
Electrophysiology: Use patch-clamp electrophysiology to directly measure the effects of WIN 55,212-2 on specific ion channel currents in your cells of interest.
-
Ion channel blockers: Test if the observed effects of WIN 55,212-2 can be blocked by known inhibitors of the suspected ion channels.
-
Calcium imaging: Utilize calcium imaging techniques to monitor changes in intracellular calcium concentrations in response to WIN 55,212-2, which can indicate modulation of calcium channels.[11]
-
Issue 3: Anti-inflammatory effects that persist despite the presence of cannabinoid receptor antagonists.
-
Possible Cause: WIN 55,212-2 has been shown to exert anti-inflammatory effects through mechanisms independent of CB1 and CB2 receptors.[4][5][12] This can involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[5]
-
Troubleshooting Steps:
-
Western Blot Analysis: Investigate key inflammatory signaling pathways by measuring the phosphorylation status of proteins like p38 MAPK and JNK, and the degradation of IκBα.[4][5]
-
Use of inactive enantiomer: As a negative control, use the inactive enantiomer of WIN 55,212-2, which is S(-)-WIN 55,212-2. If the effect is still observed, it points towards a non-specific or receptor-independent mechanism.
-
Cytokine Profiling: Measure a panel of pro-inflammatory cytokines and chemokines to see if their production is altered by WIN 55,212-2 in a cannabinoid receptor-independent manner.
-
Quantitative Data Summary
The following table summarizes the binding affinities of WIN 55,212-2 for its primary targets and known off-target sites. Note that affinities can vary between species and experimental conditions.
| Target | Binding Affinity (Ki) | Receptor Type | Reference |
| Human CB1 Receptor | 1.9 nM | G-protein coupled receptor | [3] |
| Human CB2 Receptor | 0.28 - 16.2 nM | G-protein coupled receptor | [13] |
| PPARα | Agonist activity reported | Nuclear Receptor | [3] |
| PPARγ | Agonist activity reported | Nuclear Receptor | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding
This protocol is used to determine if WIN 55,212-2 directly competes for binding at a suspected off-target receptor.
-
Membrane Preparation: Prepare cell membrane fractions from cells stably expressing the human receptor of interest (e.g., PPARγ).
-
Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).[14]
-
Competition Binding:
-
Incubate the membrane preparations with a known radioligand for the receptor of interest (e.g., [3H]-rosiglitazone for PPARγ).
-
Add increasing concentrations of unlabeled WIN 55,212-2.
-
As a control for non-specific binding, use a high concentration of a known unlabeled ligand for the receptor (e.g., 10 µM rosiglitazone).[14]
-
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of WIN 55,212-2. Calculate the Ki value for WIN 55,212-2 at the off-target receptor using the Cheng-Prusoff equation.
Protocol 2: Functional Assay to Assess PPARγ Activation
This protocol determines if WIN 55,212-2 can functionally activate PPARγ.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with various concentrations of WIN 55,212-2. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and translation (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the fold induction of luciferase activity against the concentration of WIN 55,212-2 to determine its EC50 for PPARγ activation.
Visualizations
Caption: On-target vs. off-target signaling of WIN 55,212-2.
Caption: Workflow for differentiating on-target and off-target effects.
Caption: Troubleshooting guide for unexpected results with WIN 55,212-2.
References
- 1. Involvement of PPAR receptors in the anticonvulsant effects of a cannabinoid agonist, WIN 55,212-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 4. oncotarget.com [oncotarget.com]
- 5. The Synthetic Cannabinoid R(+)WIN 55,212-2 Inhibits the Interleukin-1 Signaling Pathway in Human Astrocytes in a Cannabinoid Receptor-independent Manner - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cannabinoids Inhibit Acid-Sensing Ion Channel Currents in Rat Dorsal Root Ganglion Neurons | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Ion Channels and Intracellular Signaling Cascades in the Inhibitory Action of WIN 55,212-2 upon Hyperexcitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Optimizing WIN 55,212-2 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of WIN 55,212-2 in cell-based assays. This guide addresses common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is WIN 55,212-2 and what is its primary mechanism of action?
WIN 55,212-2 is a potent synthetic cannabinoid agonist that is widely used in research to study the endocannabinoid system. It acts as a non-selective agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][3] Beyond its activity on cannabinoid receptors, WIN 55,212-2 can also interact with other cellular targets, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which can lead to receptor-independent effects.[4]
Q2: What is a typical effective concentration range for WIN 55,212-2 in cell-based assays?
The effective concentration of WIN 55,212-2 is highly dependent on the cell type, the specific assay being performed, and the experimental endpoint. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) can range from the nanomolar to the micromolar scale.[1][2] For instance, in some systems, concentrations as low as 50 nM have been shown to be effective without impacting cell viability, while other studies report IC₅₀ values in the range of 12-31 µM for cytotoxicity in glioblastoma cell lines.[5][6] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q3: I am observing cytotoxicity in my experiments. At what concentration does WIN 55,212-2 become toxic to cells?
Cytotoxicity is a common concern and is cell-type dependent. Some studies have shown that concentrations in the micromolar range (e.g., 5 µM and above) can induce cell death in various cancer cell lines.[7] For example, treatment with 10 µM and 20 µM WIN 55,212-2 resulted in significant cell death in A549, HoTu-10, and IMR-5 cell lines.[7] It is essential to perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic threshold for your specific cells.
Q4: I'm having trouble dissolving WIN 55,212-2. What is the best way to prepare a stock solution?
WIN 55,212-2 is a hydrophobic molecule with low aqueous solubility, which is a common challenge.[2][3][8] It is typically dissolved in an organic solvent to create a concentrated stock solution.
-
DMSO: Anhydrous, high-purity DMSO is a common solvent. Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[8]
-
Ethanol: Ethanol can also be used as a solvent.[7]
-
Tocrisolve™ 100: For in vitro and in vivo experiments where solvent toxicity is a concern, an emulsion-based solvent like Tocrisolve™ 100 can be used. Stock solutions in Tocrisolve™ 100 can be stored at 4°C.[1][2]
When preparing the final working concentration in your aqueous cell culture media, it is critical to minimize the final solvent concentration (typically ≤0.5% for DMSO) to avoid solvent-induced toxicity.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms when adding WIN 55,212-2 to cell culture media. | Poor aqueous solubility of WIN 55,212-2.[3][8] High final concentration of the organic solvent. | Use a stepwise dilution method. First, dilute the stock solution in a small volume of media, vortex gently, and then add this to the final volume. Minimize the final solvent concentration (e.g., keep DMSO below 0.5%).[8] Consider using a solubilizing agent like Tocrisolve™ 100.[1][2] |
| Inconsistent or no observable effect of WIN 55,212-2. | Incorrect concentration range. Compound precipitation leading to lower effective concentration. Cell line does not express the target receptor (CB1/CB2). | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Visually inspect for precipitation before adding to cells. Confirm the expression of cannabinoid receptors in your cell line using techniques like RT-PCR or Western blotting. |
| High background or off-target effects. | The concentration used is too high, leading to non-specific interactions. WIN 55,212-2 is interacting with other receptors like TRPV1.[4] | Lower the concentration of WIN 55,212-2. Use selective antagonists for CB1 (e.g., AM251) or CB2 to confirm that the observed effect is receptor-mediated.[9] Consider using the inactive enantiomer, WIN 55,212-3, as a negative control.[10] |
| High cell death not related to the intended apoptotic pathway. | Solvent toxicity. Cytotoxicity of WIN 55,212-2 at the concentration used. | Perform a vehicle control with the same final solvent concentration to assess solvent toxicity.[8] Determine the cytotoxic concentration range for your cells using a viability assay and work below that threshold if cytotoxicity is not the intended endpoint.[7] |
Quantitative Data Summary
Table 1: Effective Concentrations of WIN 55,212-2 in Various Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration (IC₅₀/EC₅₀ or Range) | Reference |
| Endometriotic Epithelial (12Z) & Stromal (HESC) Cells | Proliferation Assay (WST-1) | 1 - 50 µM (dose-dependent reduction) | [1][2] |
| Glioblastoma (LN18) | Cytotoxicity Assay | IC₅₀: 20.97 µM | [5][11] |
| Glioblastoma (A172) | Cytotoxicity Assay | IC₅₀: 30.9 µM | [5][11] |
| 5-FU-resistant Gastric Cancer Cells (SNU-620-5FU/1000) | Cell Viability Assay | IC₅₀: ~3.4 µM (48h) | [12] |
| Human Cancer Cell Lines (A549, HoTu-10, IMR-5) | Cell Viability (Trypan Blue) | 5 - 20 µM (dose-dependent increase in cell death) | [7] |
| Human Monocyte-Derived Dendritic Cells | Functional Assay | 50 nM (effective without affecting viability) | [6] |
| Astrocytes | Cell Viability (MTT) | 1 - 10 µM (increased viability) | [13] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of WIN 55,212-2 in DMSO. Perform serial dilutions in cell culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add the prepared WIN 55,212-2 dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cannabinoid Receptor 1 (CB1) Internalization Assay
This protocol is adapted from a commercially available assay and is used to screen for CB1 agonists.[9]
-
Cell Seeding: Plate U2OS cells stably expressing human CB1 fused to EGFP in a 96-well plate and incubate for 18-24 hours.
-
Compound Preparation: Prepare a 2X concentrated solution of WIN 55,212-2 in assay buffer. A final DMSO concentration of 0.25% is recommended.
-
Washing: Gently remove the seeding medium and wash the cells once with 100 µl of assay buffer per well.
-
Treatment: Add 100 µl of assay buffer, followed by 100 µl of the 2X concentrated WIN 55,212-2 solution to the appropriate wells.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂ to allow for receptor internalization.
-
Fixation: Gently decant the buffer and add 150 µl of fixing solution to each well. Incubate at room temperature for 20 minutes.
-
Staining and Imaging: Stain the cells as required by the specific imaging platform and acquire images to quantify the internalization of the CB1-EGFP fusion protein.
Visualizations
Caption: Signaling pathways modulated by WIN 55,212-2.
Caption: Workflow for determining the optimal concentration of WIN 55,212-2.
Caption: Troubleshooting logic for WIN 55,212-2 experiments.
References
- 1. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 2. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Enhanced Cytotoxicity and Receptor Modulation by SMA-WIN 55,212-2 Micelles in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid WIN55,212-2 reprograms monocytes and macrophages to inhibit LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. WIN 55,212-2, Agonist of Cannabinoid Receptors, Prevents Amyloid β1-42 Effects on Astrocytes in Primary Culture | PLOS One [journals.plos.org]
stability of WIN 55,212-2 in different solvents and temperatures
This technical support center provides guidance on the stability of the synthetic cannabinoid agonist, WIN 55,212-2, in various solvents and under different temperature conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid WIN 55,212-2?
For long-term storage, it is recommended to store solid WIN 55,212-2 at -20°C. Under these conditions, the compound is reported to be stable for at least four years. Some suppliers may recommend storage at +4°C for shorter periods. Always refer to the manufacturer's specific recommendations.
Q2: What is the best solvent to dissolve WIN 55,212-2 for stock solutions?
WIN 55,212-2 is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers.
Q3: How should I prepare aqueous solutions of WIN 55,212-2?
Due to its low aqueous solubility, it is advisable to first dissolve WIN 55,212-2 in a minimal amount of an organic solvent like DMSO and then dilute this stock solution with the desired aqueous buffer. It is not recommended to store aqueous solutions for more than one day due to the potential for precipitation and degradation.
Q4: How stable are WIN 55,212-2 solutions in DMSO?
Stock solutions of WIN 55,212-2 in DMSO are reported to be stable for up to 3 months when stored at -20°C. To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q5: What factors can cause the degradation of WIN 55,212-2?
Like many cannabinoids, WIN 55,212-2 is susceptible to degradation from exposure to light, air (oxidation), and high temperatures. It is also important to consider the potential for enzymatic degradation in biological matrices.
Q6: Are there any known degradation products of WIN 55,212-2?
While studies have extensively characterized the metabolic degradation products of WIN 55,212-2 in biological systems, there is limited publicly available information on the specific chemical degradants that form under various abiotic stress conditions (e.g., hydrolysis, oxidation, photolysis).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in biological assays. | Degradation of WIN 55,212-2 in stock or working solutions. | Prepare fresh stock solutions in DMSO and store them in single-use aliquots at -20°C. Avoid storing aqueous working solutions for more than a day. Protect all solutions from light. |
| Precipitation observed in aqueous working solutions. | Low aqueous solubility of WIN 55,212-2. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. Prepare aqueous solutions fresh before each experiment. |
| Loss of compound in biological samples (e.g., blood, serum). | Enzymatic degradation or adsorption to container surfaces. | Store biological samples at -20°C or lower as soon as possible after collection. Use glass or polypropylene tubes to minimize adsorption. |
| Unexpected peaks in chromatograms during analytical analysis. | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method that can resolve the parent compound from its degradants. |
Stability Data Summary
Quantitative data on the stability of WIN 55,212-2 in various solvents and temperatures is not extensively available in peer-reviewed literature. The following table summarizes the general stability recommendations gathered from manufacturer datasheets and related cannabinoid literature.
| Form | Solvent | Storage Temperature | Reported Stability |
| Solid | N/A | -20°C | ≥ 4 years |
| Solution | DMSO | -20°C | Up to 3 months |
| Solution | Aqueous Buffer | N/A | Not recommended for storage > 24 hours |
Experimental Protocols
Objective: To develop a stability-indicating HPLC method for WIN 55,212-2 and assess its stability under various stress conditions.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of WIN 55,212-2 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the same solvent or the stress medium to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for various time points.
-
Thermal Degradation: Store the solid compound and a solution in a sealed vial at an elevated temperature (e.g., 80°C) for several days.
-
Photostability: Expose a solution of WIN 55,212-2 to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. Keep a control sample in the dark.
3. Development of a Stability-Indicating HPLC Method:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Gradient Program: Start with a lower percentage of Solvent B and gradually increase it over the run to elute more hydrophobic compounds.
-
Detection: Monitor the elution profile at a wavelength where WIN 55,212-2 has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
4. Analysis of Stressed Samples:
-
Inject the stressed samples into the validated HPLC system.
-
Quantify the remaining percentage of WIN 55,212-2 and determine the percentage of each degradation product.
Visualizations
Caption: Experimental workflow for a forced degradation study of WIN 55,212-2.
Caption: Generalized signaling pathways activated by WIN 55,212-2.
refining WIN 55,212-2 administration for better bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of WIN 55,212-2, focusing on improving its bioavailability and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is WIN 55,212-2 and what are its primary cellular targets?
A1: WIN 55,212-2 is a potent aminoalkylindole cannabinoid receptor agonist with high affinity for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] It is widely used in research to investigate the endocannabinoid system. Its effects are primarily mediated through the activation of these G-protein coupled receptors, which are expressed in the central nervous system and various peripheral tissues.[3]
Q2: What are the main challenges associated with the administration of WIN 55,212-2?
A2: The primary challenge in working with WIN 55,212-2 is its low aqueous solubility.[4][5] This inherent hydrophobicity can lead to precipitation in aqueous-based cell culture media or physiological buffers, resulting in inaccurate dosing and inconsistent experimental outcomes.[4] Furthermore, its poor solubility can limit its bioavailability when administered orally.[3]
Q3: What are the recommended solvents for preparing a stock solution of WIN 55,212-2?
A3: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used and effective solvents for dissolving WIN 55,212-2.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO to minimize the volume of organic solvent introduced into the experimental system.[4]
Q4: How should I store WIN 55,212-2 and its solutions?
A4: The lyophilized powder should be stored at -20°C and kept desiccated.[6] Stock solutions prepared in DMSO or DMF can be stored at -20°C for up to one to three months.[1][6][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Problem: A precipitate is observed when adding the WIN 55,212-2 stock solution to the cell culture medium.
Possible Causes & Solutions:
-
Cause: Poor aqueous solubility of WIN 55,212-2.[4]
-
Solution: Ensure you are starting with a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[4]
-
-
Cause: High final concentration of the organic solvent.
-
Cause: Improper mixing technique.
-
Solution: Employ a stepwise dilution and mixing method. Add the stock solution to a small volume of media first, mix thoroughly, and then add this to the final volume.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Problem: High variability or lack of expected effect in experimental outcomes.
Possible Causes & Solutions:
-
Cause: Compound precipitation leading to inaccurate final concentrations.
-
Solution: Visually inspect the prepared media for any signs of cloudiness or particles before adding it to your cells.[4] Consider using alternative solubilization methods if precipitation is a persistent issue.
-
-
Cause: Degradation of the compound.
-
Cause: Use of an inactive enantiomer.
-
Solution: The biological activity of WIN 55,212-2 resides in the (R)-(+)-enantiomer.[8] Ensure you are using the correct stereoisomer for your experiments.
-
Strategies for Enhancing Bioavailability
Several strategies have been explored to improve the bioavailability of WIN 55,212-2 for in vivo studies.
Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
| Formulation | In Vitro Permeation Increase (fold) | In Vivo Absolute Bioavailability | Reference |
| 1.5% Propylene Glycol + 3% Tween 80 (Control) | 1 | 0.15 | [9][10] |
| 2% Dimethyl-β-cyclodextrin (DMβCD) | 17 | 0.66 - 0.77 | [9][10] |
| 2% Trimethyl-β-cyclodextrin (TMβCD) | 10 | 0.66 - 0.77 | [9][10] |
| 2% Randomly methylated-β-cyclodextrin (RAMβCD) | 20 | 0.66 - 0.77 | [9][10] |
Co-solvent Systems
The use of co-solvents can significantly enhance the solubility and permeation of WIN 55,212-2.
| Formulation | In Vitro Permeation Increase (fold) | In Vivo Absolute Bioavailability | Reference |
| 1.5% Propylene Glycol + 3% Tween 80 (Control) | 1 | 0.15 | [9][10] |
| 1:1 Propylene Glycol/Saline | 24 | 0.66 - 0.77 | [9][10] |
Micellar Encapsulation
Encapsulating WIN 55,212-2 in micelles, such as those formed by styrene-maleic acid (SMA), has been shown to enhance its cytotoxic effects in glioblastoma cell lines, suggesting improved cellular uptake.[11]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 5.23 mg of WIN 55,212-2 mesylate.
-
Add 1 mL of 100% DMSO to the solid.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[4]
-
Aliquot the stock solution into single-use vials.
-
Store the aliquots at -20°C or -80°C.[4]
In Vivo Intraperitoneal (i.p.) Administration in Rats
-
Prepare the desired dose of WIN 55,212-2 from a stock solution.
-
For a study investigating the effect on glutamate levels, WIN 55,212-2 (0.01–2 mg/kg) can be administered i.p.[12]
-
The vehicle control should consist of the same solvent used to dilute the WIN 55,212-2.
In Vivo Intravenous (i.v.) Self-Administration in Mice
-
Dissolve WIN 55,212-2 mesylate in one drop of Tween 80.[13]
-
Dilute the solution in heparinized (1%) sterile saline to the final desired concentration (e.g., 12.5 µg/kg/infusion).[13]
-
Protect the preparation from light and store it at room temperature for the duration of the experiment.[13]
Signaling Pathways and Experimental Workflows
Caption: Canonical signaling pathway of WIN 55,212-2 via CB1/CB2 receptors.
Caption: Troubleshooting workflow for WIN 55,212-2 administration.
References
- 1. WIN 55,212-2 Mesylate | Cannabinoid Receptor | CAS 131543-23-2 | Buy WIN 55,212-2 Mesylate from Supplier InvivoChem [invivochem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 6. adooq.com [adooq.com]
- 7. ≥98% (HPLC), powder, CB2 agonist | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Permeation of WIN 55,212-2, a potent cannabinoid receptor agonist, across human tracheo-bronchial tissue in vitro and rat nasal epithelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Enhanced Cytotoxicity and Receptor Modulation by SMA-WIN 55,212-2 Micelles in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A male mouse model of WIN 55,212–2 self-administration to study cannabinoid addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Precipitation Issues with WIN 55,212-2 in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WIN 55,212-2, with a focus on addressing its low solubility and precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why does my WIN 55,212-2 precipitate when I add it to my cell culture media?
A1: WIN 55,212-2 is a hydrophobic molecule with very low solubility in aqueous solutions like cell culture media.[1] Precipitation is a common issue that arises from its inherent chemical properties. Direct addition of powdered WIN 55,212-2 or a highly concentrated stock solution into the media can cause it to immediately precipitate out of solution.
Q2: What is the best solvent to dissolve WIN 55,212-2?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used and effective solvents for preparing stock solutions of WIN 55,212-2.[1] For in vivo studies or specific in vitro applications where DMSO may be undesirable, emulsion-based solvents like Tocrisolve™ 100 or formulations with Tween 80 have been successfully used.[2][3][4][5]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity and compound precipitation, the final concentration of DMSO in the cell culture media should be kept as low as possible, ideally at or below 0.1%.[1] Many cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[1]
Q4: I've prepared a stock solution in DMSO, but it still precipitates when diluted in media. What can I do?
A4: This is a common issue. Here are a few troubleshooting steps:
-
Ensure a high-concentration stock: Start with a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[1] This minimizes the volume of DMSO added to your media.
-
Use a stepwise dilution method: Instead of adding the stock solution directly to the full volume of media, add the stock to a smaller volume of media first while vortexing or mixing vigorously. Then, add this intermediate dilution to the final volume.
-
Pre-condition the media: Some researchers find it helpful to add a small amount of the vehicle (e.g., DMSO) to the media to pre-condition it before adding the compound stock.[1]
-
Warm the media: Gently warming the media to 37°C may help with solubilization, but be mindful of the stability of other media components.
Q5: How should I store my WIN 55,212-2 stock solution?
A5: For long-term stability, stock solutions of WIN 55,212-2 in DMSO should be stored at -20°C or -80°C.[1] Stock solutions prepared in Tocrisolve™ 100 can be stored at 4°C.[2]
Troubleshooting Guide: Precipitation in Media
This guide provides a systematic approach to resolving precipitation issues with WIN 55,212-2 in cell culture media.
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding WIN 55,212-2 to media. | 1. Poor aqueous solubility of WIN 55,212-2. [1] 2. Direct addition of powdered compound. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[1] 2. Never add the powdered form directly to aqueous media. |
| Precipitate forms after diluting the DMSO stock solution in media. | 1. High final concentration of the organic solvent. High concentrations of DMSO can cause the hydrophobic compound to come out of solution upon dilution in the aqueous media.[1] 2. Improper dilution technique. Pipetting the stock solution directly into the full volume of media without adequate mixing can lead to localized high concentrations and precipitation.[1] | 1. Minimize the final solvent concentration (ideally ≤ 0.1% DMSO).[1] Always perform a vehicle control to test for solvent effects.[1] 2. Use a stepwise dilution method with vigorous mixing. Add the stock solution to a small volume of media first, mix well, and then add this to the final volume. |
| Inconsistent or unexpected experimental results. | Compound precipitation leading to inaccurate final concentrations. If WIN 55,212-2 precipitates, the actual concentration of the soluble, active compound will be lower and more variable than intended.[1] | 1. Visually inspect for precipitation. Before adding the media to your cells, carefully check for any cloudiness or visible particles.[1] 2. Consider alternative solubilization methods. If precipitation persists, explore other solvents like Tocrisolve™ 100 or formulations with surfactants like Tween 80.[2][3][4][5] |
Data Presentation: Solubility and Stock Solutions
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM (52.26 mg/mL) | Gentle warming can aid dissolution.[6] |
| Ethanol | 30 mM (15.68 mg/mL) | Gentle warming can aid dissolution.[6] |
| Tocrisolve™ 100 | 10 mM | An emulsion-based solvent suitable for in vitro and in vivo use.[2] |
| Tween 80 in Saline | Variable | Often used in combination with other solvents like DMSO or ethanol for in vivo formulations.[3][4][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM WIN 55,212-2 Stock Solution in DMSO
Materials:
-
WIN 55,212-2 mesylate powder (MW: 522.61 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
In a sterile microcentrifuge tube, weigh out 5.23 mg of WIN 55,212-2 mesylate powder.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of WIN 55,212-2 Stock Solution in Cell Culture Media
Materials:
-
10 mM WIN 55,212-2 stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile conical tubes
-
Vortex mixer or serological pipette
Procedure:
-
Determine the final concentration of WIN 55,212-2 and the final volume of media required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration will be ≤ 0.1%.
-
Stepwise Dilution: a. In a sterile conical tube, add a small volume of the pre-warmed cell culture media. b. While gently vortexing or pipetting up and down, add the calculated volume of the WIN 55,212-2 stock solution directly into the media. c. Add the remaining volume of media to reach the final desired volume and mix thoroughly.
-
Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, particles).
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without the compound) to the same final volume of media.[1]
-
Use the prepared media to treat your cells immediately.
Mandatory Visualizations
Troubleshooting Workflow for WIN 55,212-2 Precipitation
Caption: Troubleshooting workflow for addressing WIN 55,212-2 precipitation.
Signaling Pathways Modulated by WIN 55,212-2
Caption: Simplified signaling pathways of WIN 55,212-2.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 3. Frontiers | A male mouse model of WIN 55,212–2 self-administration to study cannabinoid addiction [frontiersin.org]
- 4. Effect of the CB1 cannabinoid agonist WIN 55212-2 on the acquisition and reinstatement of MDMA-induced conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous infusion of the cannabinoid WIN 55,212–2 to the site of a peripheral nerve injury reduces mechanical and cold hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 7. pnas.org [pnas.org]
potential toxicity of WIN 55,212-2 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of WIN 55,212-2 at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical concentrations of WIN 55,212-2 that induce cytotoxicity in vitro?
A1: WIN 55,212-2 has been shown to reduce cell viability in a dose-dependent manner in various cell lines. Cytotoxic effects are typically observed in the low micromolar range. For instance, in human cancer cell lines such as lung carcinoma (A549), testicular cancer (HoTu-10), and neuroblastoma (IMR-5), significant cell death is observed at concentrations of 10 µM and 20 µM.[1][2] In glioblastoma cell lines LN18 and A172, IC50 values (the concentration that inhibits 50% of cell viability) for free WIN 55,212-2 were found to be 20.97 µM and 30.9 µM, respectively.[3][4]
Q2: What are the visible signs of toxicity in cell culture when using high concentrations of WIN 55,212-2?
A2: At cytotoxic concentrations, you may observe several morphological changes in your cell cultures, including:
-
Reduced cell density and proliferation: A noticeable decrease in the number of cells compared to control cultures.[5]
-
Changes in cell morphology: Cells may appear rounded, shrunken, and detached from the culture surface, which are characteristic features of apoptosis.
-
Increased cellular debris: An accumulation of floating dead cells and cellular fragments in the culture medium.
-
DNA fragmentation: At concentrations like 20 µM, WIN 55,212-2 has been shown to cause DNA laddering, a hallmark of apoptosis, in A549 and HoTu-10 cells.[1][2]
Q3: What is the primary mechanism of cell death induced by high concentrations of WIN 55,212-2?
A3: The primary mechanism of cell death induced by WIN 55,212-2 at high concentrations appears to be apoptosis.[1][2][6] This is supported by evidence of DNA fragmentation and increased caspase 3/7 activity in treated cells.[1][5] The apoptotic effect seems to be mediated, at least in part, through the MAPK/Akt signaling pathway.[5]
Q4: Are there any known off-target effects of WIN 55,212-2 at high concentrations?
A4: Yes, at concentrations above the low micromolar range, WIN 55,212-2 can exhibit off-target effects. For instance, in rheumatoid arthritis synovial fibroblasts, the anti-inflammatory effects of WIN 55,212-2 at concentrations above 8 µM were not inhibited by a CB2 antagonist, suggesting a different cellular target.[7] It has also been shown to directly block G protein-coupled inwardly rectifying potassium (GIRK) channels at higher concentrations, which may contribute to some of its adverse in vivo effects.[8][9]
Q5: Does the toxicity of WIN 55,212-2 vary between different cell types?
A5: Yes, the cytotoxic effects of WIN 55,212-2 can vary depending on the cell line. For example, while a dose-dependent increase in cell death was observed in A549, HoTu-10, and IMR-5 cell lines, the magnitude of the effect and the concentration-response relationship differed between them.[1][2] Furthermore, a study on endometriotic cell lines (12Z and HESCs) also showed a concentration-dependent reduction in proliferation and induction of apoptosis.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at low concentrations. | Cell line is particularly sensitive to WIN 55,212-2. Error in concentration calculation or dilution. Solvent toxicity. | Perform a dose-response curve starting from a lower concentration range (e.g., nanomolar). Double-check all calculations and ensure proper mixing. Run a solvent control to rule out toxicity from the vehicle (e.g., ethanol, DMSO).[1][2] |
| Inconsistent results between experiments. | Variation in cell confluence at the time of treatment. Instability of WIN 55,212-2 in solution. Inconsistent incubation times. | Standardize the cell seeding density and ensure a consistent level of confluence before adding the compound. Prepare fresh solutions of WIN 55,212-2 for each experiment. Strictly adhere to the planned incubation times for all experimental groups. |
| No observed cytotoxicity at expected concentrations. | The cell line is resistant to WIN 55,212-2-induced cytotoxicity. The compound has degraded. Insufficient incubation time. | Consider using a higher concentration range or a different cell line known to be sensitive. Use a fresh stock of WIN 55,212-2. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of WIN 55,212-2 in Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |
| A549 | Human Lung Carcinoma | Trypan Blue | 10 µM, 20 µM | Significant increase in cell death | [1][2] |
| HoTu-10 | Human Testicular Cancer | Trypan Blue | 10 µM, 20 µM | Significant increase in cell death | [1][2] |
| IMR-5 | Human Neuroblastoma | Trypan Blue | 10 µM, 20 µM | Significant increase in cell death | [1][2] |
| LN18 | Human Glioblastoma | WST-1 | IC50: 20.97 µM | 50% inhibition of cell viability | [3] |
| A172 | Human Glioblastoma | WST-1 | IC50: 30.9 µM | 50% inhibition of cell viability | [3] |
| 12Z | Human Endometriotic Epithelial | WST-1 | 1-50 µM | Concentration-dependent reduction in proliferation | [5] |
| HESCs | Human Endometrial Stromal | WST-1 | 1-50 µM | Concentration-dependent reduction in proliferation | [5] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Trypan Blue Exclusion Assay
This protocol is adapted from studies investigating the cytotoxic effects of WIN 55,212-2 on cancer cell lines.[1][2]
-
Cell Seeding: Seed cells in 12-well plates at a density of 1.5 x 10^5 cells/well and allow them to reach confluence.
-
Compound Preparation: Prepare stock solutions of WIN 55,212-2 in a suitable solvent (e.g., ethanol).[1][2] Perform serial dilutions in a culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Include a solvent control with the same final concentration of the solvent as in the highest WIN 55,212-2 concentration group.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of WIN 55,212-2 or the solvent control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting: After incubation, collect the medium (containing floating cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculation: Calculate the percentage of dead cells as (Number of blue-stained cells / Total number of cells) x 100.
Protocol 2: Detection of Apoptosis by DNA Laddering Assay
This protocol is based on the methodology used to confirm apoptosis as the mode of cell death induced by WIN 55,212-2.[1][2]
-
Cell Treatment: Seed and treat cells with WIN 55,212-2 (e.g., 20 µM) and a solvent control as described in Protocol 1.
-
DNA Extraction: After the desired incubation period, harvest the cells and extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer.
-
Gel Electrophoresis: Load a sufficient amount of DNA (e.g., 6 µg) from each sample into the wells of a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).
-
Electrophoresis: Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.
-
Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of approximately 180 base pairs indicates apoptosis.
Visualizations
Caption: Experimental workflow for assessing WIN 55,212-2 cytotoxicity.
Caption: Simplified signaling pathway of WIN 55,212-2 induced apoptosis.
References
- 1. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Cytotoxicity and Receptor Modulation by SMA-WIN 55,212-2 Micelles in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 6. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetic cannabinoid WIN55,212-2 mesylate decreases the production of inflammatory mediators in rheumatoid arthritis synovial fibroblasts by activating CB2, TRPV1, TRPA1 and yet unidentified receptor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Variability in Experiments Involving WIN 55,212-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during in vitro and in vivo experiments with the synthetic cannabinoid agonist, WIN 55,212-2.
Frequently Asked Questions (FAQs)
Q1: What is WIN 55,212-2 and what are its primary targets?
WIN 55,212-2 is a potent aminoalkylindole derivative that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] It exhibits high affinity for both human cloned CB1 and CB2 receptors.[2][3][4][5] Due to its structural dissimilarity to classical cannabinoids like THC, it is a valuable tool for studying the endocannabinoid system.[1]
Q2: How should I prepare and store WIN 55,212-2 stock solutions to ensure stability?
To ensure stability and minimize variability, WIN 55,212-2 stock solutions should be prepared and stored correctly. It is recommended to prepare a high-concentration stock solution in 100% DMSO.[6][7] For long-term storage, aliquoting the stock solution into single-use volumes and storing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[6][7][8] Solutions in DMSO may be stored at -20°C for up to 3 months.[3] Always protect the compound and its solutions from light by using amber vials or by covering the containers.[6][8]
Q3: WIN 55,212-2 is precipitating in my aqueous assay buffer. How can I resolve this?
Precipitation is a common issue due to the hydrophobic nature of WIN 55,212-2, which is insoluble in water.[2][7] To mitigate this:
-
Use a Co-Solvent: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol.[7] When diluting into your final aqueous buffer, ensure the final solvent concentration is low (typically <0.5% for DMSO) to avoid disrupting cell membranes or protein function.[6][7]
-
Incorporate a Carrier Protein: For many assays, adding a protein like bovine serum albumin (BSA) at 0.1% to the buffer can help maintain the solubility of lipophilic compounds.[6]
-
Vigorous Mixing: When diluting the stock solution, add it to your media with vigorous mixing to aid dispersion.[7]
Q4: I am observing significant variability in my results between experiments. What are the potential causes?
Variability in experiments with WIN 55,212-2 can arise from several factors:
-
Ligand Stability and Solubility: As mentioned, WIN 55,212-2 is lipophilic and can be unstable in aqueous solutions, leading to inaccurate effective concentrations.[6]
-
Receptor Expression Levels: The expression of CB1 and CB2 receptors can vary significantly between cell lines, passages, and tissues, especially in disease models where expression can be induced.[9]
-
Off-Target Effects: At higher concentrations, WIN 55,212-2 may interact with other receptors or ion channels, such as TRPV1, which can lead to confounding results.[6][10]
-
Protocol Standardization: Lack of a strictly followed protocol for each experiment can introduce variability.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Potency or Efficacy | Compound Degradation: Improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions and store them in single-use aliquots at -20°C or -80°C, protected from light.[6][8] If degradation is suspected, verify compound purity with analytical methods like HPLC. |
| Low Receptor Expression: The cell line or tissue may have low or inconsistent CB1/CB2 receptor expression. | Validate receptor expression levels using qPCR, Western blot, or radioligand binding assays.[8] Use cells from a low-passage, validated stock. | |
| Assay Conditions: Interference from plastics or serum in the media. | Use low-binding plates as lipophilic compounds can be absorbed by certain plastics.[8] If possible, perform assays in serum-free media, as serum can sequester the agonist.[8] | |
| Inconsistent Downstream Signaling Results (e.g., cAMP, p-ERK) | Complex Signaling Pathways: WIN 55,212-2 activates multiple signaling cascades beyond the canonical Gαi-mediated inhibition of adenylyl cyclase.[11][12] | Consider the possibility of biased agonism. Test the compound in multiple functional assays (e.g., β-arrestin recruitment, GTPγS binding) to understand its signaling profile in your system. |
| Cell Viability Issues: The observed effect might be due to cytotoxicity at higher concentrations rather than a specific signaling event. | Run parallel cytotoxicity assays (e.g., MTT, LDH release) to distinguish true signaling from toxicity-induced artifacts.[8] | |
| Unexpected In Vivo Effects | Pharmacokinetics (PK): Poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier can affect in vivo efficacy. | Characterize the PK profile of WIN 55,212-2 in your animal model. The choice of vehicle can also significantly impact its delivery and efficacy.[9] A common vehicle is a mixture of ethanol, Emulphor, and saline.[13] |
| Off-Target Engagement: In vivo, off-target effects can be more pronounced and lead to unexpected behavioral or physiological outcomes. | Use selective antagonists for CB1 (e.g., SR141716A) and CB2 to confirm that the observed effects are receptor-mediated.[14] |
Quantitative Data
Table 1: Binding Affinity and Potency of WIN 55,212-2
| Receptor | Species | Kᵢ (nM) | Assay Type | Reference(s) |
| CB1 | Human | 62.3 | Radioligand Binding | [3][5] |
| CB1 | Human | 1.9 | Radioligand Binding | [1] |
| CB2 | Human | 3.3 | Radioligand Binding | [3][4][5] |
Table 2: Solubility of WIN 55,212-2 Mesylate
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 52.26 - 100 | 100 - 191.34 | [4][5][7] |
| Ethanol | 15.68 | 30 | [5] |
| Water | Insoluble | Insoluble | [2][7] |
| 0.1 M HCl | 0.25 | - | [3][7] |
Note: The molecular weight of WIN 55,212-2 mesylate is approximately 522.61 g/mol .[5][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM WIN 55,212-2 Stock Solution in DMSO
-
Materials: WIN 55,212-2 mesylate powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of WIN 55,212-2 mesylate powder in a sterile tube. For 1 mL of a 10 mM stock, weigh 5.23 mg.[7] b. Add the appropriate volume of 100% DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[5][7] d. Aliquot into smaller, single-use volumes. e. Store aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: In Vitro cAMP Inhibition Assay
-
Cell Culture: Plate cells expressing CB1 or CB2 receptors (e.g., HEK293, CHO) in a multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.[8]
-
Agonist Treatment: Add varying concentrations of the WIN 55,212-2 working solution to the appropriate wells.
-
Stimulation: Concurrently, add a sub-maximal concentration of forskolin (e.g., 5 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.[8]
-
Incubation: Incubate for 15-30 minutes at 37°C.[8]
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the WIN 55,212-2 concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathways activated by WIN 55,212-2.
Caption: Troubleshooting workflow for WIN 55,212-2 experiments.
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. Enzo Life Sciences WIN-55,212-2 (50mg). CAS: 131543-23-2, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. WIN 55,212-2 MESYLATE | 131543-23-2 [chemicalbook.com]
- 4. abmole.com [abmole.com]
- 5. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The synthetic cannabinoid WIN 55212-2 differentially modulates thigmotaxis but not spatial learning in adolescent and adult animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to WIN 55,212-2 and Other CB1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid agonist WIN 55,212-2 with other key cannabinoid 1 (CB1) receptor agonists, including the synthetic agonist CP 55,940 and the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate agonist for their experimental needs.
In Vitro Pharmacological Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of WIN 55,212-2, CP 55,940, anandamide, and 2-AG at the human CB1 receptor. These values are critical for understanding the direct interactions of these agonists with the receptor and their subsequent cellular effects.
Table 1: Comparative Binding Affinities (Ki) at the Human CB1 Receptor
| Compound | Chemical Class | Ki (nM) at human CB1 | Notes |
| WIN 55,212-2 | Aminoalkylindole | 1.9 - 16.7[1] | High-affinity synthetic agonist. |
| CP 55,940 | Non-classical bicyclic | 0.9 - 2.5[1][2] | High-affinity synthetic full agonist, often used as a reference compound.[2] |
| Anandamide (AEA) | Endocannabinoid | 87.7 - 239.2[1] | Endogenous partial agonist with lower affinity compared to synthetic agonists.[3] |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | Varies | Endogenous full agonist, present at higher concentrations in the brain than anandamide.[3][4] |
Note: Ki values can vary between studies due to different experimental conditions, such as the radioligand used and the cell line expressing the receptor.
Table 2: Comparative Functional Efficacy (EC50) at the Human CB1 Receptor
| Compound | Assay Type | EC50 (nM) | Efficacy |
| WIN 55,212-2 | GTPγS Binding | ~7.4[5] | Full Agonist |
| cAMP Inhibition | 14[6] | Full Agonist | |
| CP 55,940 | GTPγS Binding | ~3.11[5] | Full Agonist |
| cAMP Inhibition | 0.18[6] | Full Agonist | |
| Anandamide (AEA) | cAMP Inhibition | 1320[6] | Partial Agonist[3] |
| 2-Arachidonoylglycerol (2-AG) | GTPγS Binding | Varies | Full Agonist[3][4] |
Note: EC50 values represent the concentration of the agonist that produces 50% of its maximal effect. Efficacy refers to the maximal response an agonist can produce.
Signaling Pathways of CB1 Receptor Agonists
Activation of the CB1 receptor by agonists like WIN 55,212-2 initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
In Vivo Effects: A Comparative Overview
In vivo studies reveal distinct pharmacological profiles for WIN 55,212-2 and other CB1 agonists, which are important for predicting their physiological and behavioral outcomes.
-
WIN 55,212-2 and CP 55,940: Both are potent synthetic agonists that produce the classic cannabinoid tetrad in rodents: hypothermia, catalepsy, hypoactivity, and antinociception.[7] In drug discrimination studies, both compounds fully substitute for Δ9-THC, indicating similar subjective effects.[8] However, their relative potencies can differ depending on the behavioral measure. For instance, in some studies, CP 55,940 is more potent than WIN 55,212-2 in producing discriminative stimulus effects.[8]
-
Anandamide and 2-AG: As endogenous cannabinoids, AEA and 2-AG have much shorter half-lives in vivo due to rapid enzymatic degradation.[9] Consequently, their systemic administration often results in less intense and shorter-lasting effects compared to synthetic agonists.[9] 2-AG is generally considered a full agonist at CB1 receptors, while AEA is a partial agonist.[3][4] This difference in efficacy can lead to distinct physiological outcomes. Both endocannabinoids are implicated in the modulation of synaptic plasticity, with studies suggesting they can enhance long-term potentiation (LTP) by suppressing inhibition at GABAergic synapses.[10]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells (e.g., HEK-293 or CHO cells) stably expressing the human CB1 receptor.[11]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CP 55,940 or [3H]WIN 55,212-2) and a range of concentrations of the unlabeled test compound.[11] Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).[11]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[11]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the CB1 receptor. This provides a measure of the agonist's efficacy.
Detailed Methodology:
-
Membrane Preparation: Use cell membranes expressing the CB1 receptor as described for the radioligand binding assay.
-
Incubation: In a 96-well plate, incubate the membranes in an assay buffer containing [35S]GTPγS, guanosine 5'-diphosphate (GDP), and varying concentrations of the test agonist.[12]
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) of the agonist.
cAMP Accumulation Assay
This assay measures the ability of a CB1 agonist to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin, an activator of adenylyl cyclase.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the CB1 receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to confluence.[13]
-
Pre-incubation: Pre-incubate the cells with various concentrations of the CB1 agonist for a defined period.
-
Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or RIA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of the agonist concentration to determine the IC50 value.
Conclusion
WIN 55,212-2 is a potent, high-affinity synthetic CB1 receptor agonist that serves as a valuable tool in cannabinoid research. Its pharmacological profile, characterized by full agonism at the CB1 receptor, is comparable to that of CP 55,940, another widely used synthetic agonist. In contrast, the endogenous cannabinoids anandamide and 2-AG exhibit lower affinity and/or are subject to rapid metabolic degradation, resulting in distinct in vivo effects. The choice of agonist will depend on the specific research question, with synthetic agonists like WIN 55,212-2 being suitable for studies requiring sustained and potent CB1 receptor activation, while endocannabinoids are more appropriate for investigating the physiological roles of the endocannabinoid system. The provided experimental protocols offer a foundation for the in vitro characterization and comparison of these and other CB1 receptor agonists.
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antoniocasella.eu [antoniocasella.eu]
- 7. Cannabinoid agonists differentially substitute for the discriminative stimulus effects of Δ9-tetrahydrocannabinol in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 2-AG and anandamide enhance hippocampal long-term potentiation via suppression of inhibition [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting a Negative Control for WIN 55,212-2 Experiments
An Objective Comparison and Experimental Framework
For researchers, scientists, and drug development professionals investigating the effects of the potent synthetic cannabinoid agonist WIN 55,212-2, the selection of an appropriate negative control is paramount for ensuring the specificity of the observed experimental outcomes. This guide provides a comprehensive comparison of WIN 55,212-2 and its most suitable negative control, WIN 55,212-3, supported by experimental data and detailed protocols.
The Ideal Negative Control: The Enantiomer WIN 55,212-3
The most widely accepted and scientifically sound negative control for WIN 55,212-2 is its S-(-)-enantiomer, WIN 55,212-3.[1] WIN 55,212-2, the R-(+)-enantiomer, is a potent agonist at both CB1 and CB2 cannabinoid receptors.[2] In contrast, WIN 55,212-3 exhibits significantly lower affinity for these receptors, rendering it largely inactive in cannabinoid receptor-mediated signaling pathways at concentrations where WIN 55,212-2 is highly active.[1][3] This stereoselectivity is a hallmark of G protein-coupled receptor interactions, making the "inactive" enantiomer an excellent tool to differentiate receptor-mediated effects from non-specific actions of the chemical scaffold.
However, it is crucial for researchers to be aware that "inactive" is a relative term. While WIN 55,212-3 has a much lower potency, some studies have reported biological effects, particularly at higher concentrations. These effects may be independent of CB1 and CB2 receptors. Therefore, including WIN 55,212-3 in experimental designs allows for the dissection of specific cannabinoid receptor-dependent signaling from other potential off-target effects.
Comparative Analysis: Potency and Receptor Affinity
The primary justification for using WIN 55,212-3 as a negative control lies in the profound difference in its binding affinity and functional potency at cannabinoid receptors compared to WIN 55,212-2. The following tables summarize key quantitative data from various studies.
Table 1: Cannabinoid Receptor Binding Affinity (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| WIN 55,212-2 | 1.9 | ~0.28 - 16.2 | [2] |
| WIN 55,212-3 | > 1000 | > 1000 | [4] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50/IC50)
| Assay | WIN 55,212-2 | WIN 55,212-3 | Reference |
| Inhibition of Adenylate Cyclase (EC50) | 0.3 µM | Inactive at 10 µM | [1] |
| Inhibition of [Ca2+]i Spiking (EC50) | 2.7 nM | Inactive | [5][6] |
| Inhibition of Electrically Evoked Contractions (Mouse Vas Deferens) (EC50) | 0.2 nM | Inactive at 3 µM | [1] |
| [3H]CP-55,940 Displacement (IC50) | 4.1 nM | 13,200 nM | [3] |
EC50/IC50 values represent the concentration required to elicit 50% of the maximal response or inhibition.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Non-specific binding control: 10 µM unlabeled WIN 55,212-2.
-
Test compounds: WIN 55,212-2 and WIN 55,212-3.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well plates, filtration system, and scintillation counter.
Procedure:
-
Prepare serial dilutions of WIN 55,212-2 and WIN 55,212-3 in assay buffer.
-
In a 96-well plate, add the following to respective wells:
-
Total Binding: Assay buffer, [³H]CP-55,940, and cell membranes.
-
Non-specific Binding: Unlabeled WIN 55,212-2, [³H]CP-55,940, and cell membranes.
-
Competitive Binding: Diluted test compound (WIN 55,212-2 or WIN 55,212-3), [³H]CP-55,940, and cell membranes.
-
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC50 values for each compound.
cAMP Functional Assay
This assay measures the ability of cannabinoid agonists to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: WIN 55,212-2 and WIN 55,212-3.
-
cAMP detection kit (e.g., HTRF or LANCE).
-
384-well white plates.
Procedure:
-
Plate the cells in a 384-well plate and incubate for 24 hours.
-
Prepare serial dilutions of WIN 55,212-2 and WIN 55,212-3.
-
Remove the culture medium and add the diluted test compounds to the wells. Incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production. Incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 values for the inhibition of forskolin-stimulated cAMP levels.
Visualizing the Rationale: Signaling Pathways and Workflows
To further clarify the experimental logic, the following diagrams illustrate the canonical cannabinoid signaling pathway and a typical experimental workflow.
Caption: Canonical cannabinoid receptor signaling pathway activated by WIN 55,212-2.
Caption: Logical workflow for using WIN 55,212-3 as a negative control.
Conclusion
References
- 1. Pharmacology of Cannabinoid Receptors | Annual Reviews [annualreviews.org]
- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 3. Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Cannabinoid Receptor Agonists Inhibit Glutamatergic Synaptic Transmission in Rat Hippocampal Cultures | Journal of Neuroscience [jneurosci.org]
Validating the Specificity of WIN 55,212-2 for Cannabinoid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid agonist WIN 55,212-2 with alternative compounds, focusing on its specificity for cannabinoid receptors CB1 and CB2. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in selecting the appropriate tools for their studies and interpreting their results with greater accuracy.
Data Presentation: A Comparative Analysis of Cannabinoid Receptor Agonists
The specificity of a cannabinoid receptor agonist is a critical factor in experimental design and data interpretation. While WIN 55,212-2 is widely used, it exhibits a non-selective binding profile to both CB1 and CB2 receptors.[1] For studies requiring higher selectivity, alternative compounds are available. The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of WIN 55,212-2 alongside the CB2-selective agonist JWH-133 and the CB1-selective agonist ACEA.
Table 1: Binding Affinity (Ki) of Selected Cannabinoid Receptor Agonists
| Compound | Receptor | Ki (nM) | Species | Radioligand | Cell Line/Tissue |
| WIN 55,212-2 | CB1 | 1.9 - 62.3 | Human | [³H]CP 55,940 / [³H]WIN 55,212-2 | HEK293, CHO |
| CB2 | 0.3 - 3.4 | Human | [³H]CP 55,940 / [³H]WIN 55,212-2 | CHO, HEK293 | |
| JWH-133 | CB1 | 677 | N/A | N/A | N/A |
| CB2 | 3.4 | N/A | N/A | N/A | |
| ACEA | CB1 | 1.4 - 5.29 | N/A | N/A | N/A |
| CB2 | >1000 | N/A | N/A | N/A |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and cell line.
Table 2: Functional Activity (EC50/IC50) of Selected Cannabinoid Receptor Agonists
| Compound | Assay | Receptor | EC50/IC50 (nM) | Effect |
| WIN 55,212-2 | cAMP Accumulation | CB1 | 14 - 37 | Inhibition |
| GIRK Channel Activation | CB1 | 309 | Activation | |
| N-type Ca2+ Channel | CB1 | 2 | Inhibition | |
| JWH-133 | cAMP Accumulation | CB2 | Potent Agonist | Inhibition |
| ACEA | N/A | CB1 | Potent Agonist | N/A |
Table 3: Off-Target Activity of WIN 55,212-2
| Target | Effect | Potency | Notes |
| TRPV1 | Inhibition | - | Inhibits capsaicin-activated currents.[2] |
| GIRK Channels | Inhibition | IC50 ≈ 434 nM | Direct block at higher concentrations.[3] |
| PPARα and PPARγ | Agonist | - | Activates these nuclear receptors.[4] |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for Cannabinoid Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4, ice-cold.
-
Test compound (e.g., WIN 55,212-2) at various concentrations.
-
Non-specific binding control: 10 µM unlabeled WIN 55,212-2.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation (5-20 µg protein/well), the radioligand (at a concentration near its Kd), and varying concentrations of the test compound in binding buffer.
-
For total binding, omit the test compound.
-
For non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of a cannabinoid receptor agonist to inhibit the production of cyclic AMP (cAMP), a key downstream signaling molecule of CB1 and CB2 receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium.
-
Assay Buffer: Typically a serum-free medium or buffer like HBSS.
-
Forskolin (an adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
Test compound (e.g., WIN 55,212-2) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 100 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the test compound and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the agonist to determine the IC50 value, which represents the concentration of the agonist that causes 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for cAMP Accumulation Assay.
References
A Comparative Analysis of WIN 55,212-2 and Anandamide in Functional Assays
This guide provides an objective comparison of the synthetic cannabinoid agonist WIN 55,212-2 and the endogenous cannabinoid anandamide (AEA). The focus is on their performance in key functional assays, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work with cannabinoid receptors.
Comparative Overview
WIN 55,212-2 is a potent, synthetic aminoalkylindole cannabinoid that acts as a full agonist at both CB1 and CB2 receptors.[1] In contrast, anandamide is an endogenous eicosanoid that generally functions as a partial agonist with lower potency.[2][3] This fundamental difference in origin and efficacy dictates their distinct profiles in functional assays. While both compounds activate G-protein-coupled signaling pathways upon binding to cannabinoid receptors, WIN 55,212-2 typically elicits a more robust and sustained response due to its higher potency and metabolic stability.[1][2][4] Anandamide's activity, however, can be attenuated by rapid enzymatic degradation in vitro and in vivo.[2][4]
Data Presentation: Performance in Functional Assays
The following table summarizes the quantitative data comparing WIN 55,212-2 and anandamide across various functional assays, highlighting their differences in binding affinity (Ki), potency (EC50), and efficacy.
| Parameter | Assay Type | Receptor | WIN 55,212-2 | Anandamide | Reference |
| Binding Affinity (Ki) | Radioligand Binding | Human CB1 | 1.89 nM - 9.4 nM | Equipotent to CB2 | [5][6][7] |
| Human CB2 | 0.28 nM - 3.2 nM | Equipotent to CB1 | [5][6][7] | ||
| Potency (EC50) | Inhibition of [Ca2+]i Spiking | Rat Hippocampal Neurons | 2.7 nM | 71 nM | [2] |
| [35S]GTPγS Binding | Mouse Brain Membranes | Stimulates binding | Stimulates binding (sometimes weak) | [8][9] | |
| Efficacy | Ca2+ Channel Inhibition | N18 Neuroblastoma Cells | Full Agonist | Partial Agonist (~61% efficacy) | [2] |
| Receptor Internalization | - | High Efficiency | Low Efficiency | [10] | |
| G-Protein Activation | Mouse Brain Membranes | Full Agonist | Partial/Weak Agonist | [9] |
Signaling & Experimental Diagrams
The following diagrams illustrate the cannabinoid signaling pathway, a typical experimental workflow, and a logical comparison of the two compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Cannabinoid Receptor Agonists Inhibit Glutamatergic Synaptic Transmission in Rat Hippocampal Cultures | Journal of Neuroscience [jneurosci.org]
- 3. pnas.org [pnas.org]
- 4. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An investigation into the structural determinants of cannabinoid receptor ligand efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Cross-Validation of WIN 55,212-2 Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid agonist WIN 55,212-2, focusing on the cross-validation of its pharmacological findings with genetic models. By examining studies that utilize both WIN 55,212-2 administration and genetic manipulation of the endocannabinoid system, we can gain a more comprehensive understanding of its mechanisms of action and on-target effects. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows to support further research and drug development.
Data Presentation: Comparative Efficacy of WIN 55,212-2
The following tables summarize the quantitative findings from studies investigating the effects of WIN 55,212-2 in various models, with a focus on studies that include genetic validation.
Table 1: Analgesic Effects of WIN 55,212-2 in Neuropathic Pain Models
| Model | Outcome Measure | WIN 55,212-2 Treatment | Effect Size | Genetic Cross-Validation | Reference |
| Brachial Plexus Avulsion (BPA) in Mice | Mechanical Allodynia | 3 mg/kg, i.p. | 39±6% inhibition | Not explicitly stated, but involvement of CB1 and CB2 receptors is suggested. | [1] |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain in Mice | Paw Withdrawal Threshold (PWT) | Not specified | Increased PWT | Stronger analgesic effect in Trpm8-/- mice, suggesting a mechanistic link between TRPM8 and cannabinoid pathways.[2] | [2] |
| Chronic Constriction Injury (CCI) Model | Thermal and Mechanical Hyperalgesia | Not specified | Relief from hyperalgesia | Not explicitly stated. | [2] |
Table 2: Anti-Cancer Effects of WIN 55,212-2
| Cell Line/Model | Outcome Measure | WIN 55,212-2 Concentration | Effect | Genetic Cross-Validation | Reference |
| Human Endometriotic Cell Lines | Proliferation, Angiogenesis, Apoptosis | Dose-dependent | Inhibition of proliferation and angiogenesis, promotion of apoptosis. | Further investigation with CB1/CB2 knockout models is suggested to delineate receptor-specific responses.[3] | [4][5] |
| Colon Cancer Cells (SW480, RKO, HT-29) | Growth, Apoptosis | 2.5 to 7.5 µmol/L | Growth inhibition and induction of apoptosis. | Effects were not reversed by cannabinoid receptor antagonists, suggesting a receptor-independent mechanism in this context.[6] | [6] |
| Lung Cancer, Testicular Cancer, and Neuroblastoma Cell Lines | Cell Viability | 5, 10, or 20 μM | Significant dose-dependent reduction in cell viability. | Not specified. | [7] |
Table 3: Neurological and Behavioral Effects of WIN 55,212-2
| Model | Outcome Measure | WIN 55,212-2 Treatment | Effect | Genetic Cross-Validation | Reference |
| Mouse Model of Cannabinoid Addiction | Intravenous Self-Administration | 0.0125 mg/kg/infusion | Established a reliable model of cannabinoid addiction. | Not specified, but the model allows for future combination with genetic manipulations.[8] | [8][9] |
| Scopolamine-Induced Spatial Memory Impairment in Rats | Barnes Maze Performance | 0.5 mg/kg, i.p. | Prevented scopolamine-induced amnesia. | Studies in knockout mice have shown differential effects on hippocampus-dependent and -independent fear memory.[10] | [10] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Anxiety-like Behavior and Locomotion | Not specified | Induced hyperlocomotion but did not modify anxiety-like behavior. | The study itself is a genetic model, comparing GAERS with Non-Epileptic Control (NEC) rats.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in this guide.
WIN 55,212-2 Self-Administration in Mice[8][9]
-
Subjects: C57Bl/6J mice.
-
Drug Preparation: WIN 55,212-2 is dissolved for intravenous self-administration at a concentration of 0.0125 mg/kg/infusion.
-
Pre-training: To mitigate aversive effects, mice receive an intraperitoneal (i.p.) injection of WIN 55,212-2 (0.1 mg/kg) 24 hours before the first self-administration session.
-
Operant Conditioning: Mice are trained in operant chambers to nose-poke for intravenous infusions of WIN 55,212-2. The protocol can be adapted to assess motivation (progressive ratio schedule) and compulsive-like behavior (foot-shock punishment).
-
Ethical Considerations: All procedures are conducted in accordance with relevant animal welfare guidelines.
Induction and Treatment of Endometriosis in a Murine Model[4][5]
-
Model: A syngeneic mouse model of endometriosis is established.
-
Drug Preparation: WIN 55,212-2 mesylate is prepared in an emulsion-based solvent (e.g., Tocrisolve™ 100) at a stock concentration of 10 mM.
-
Treatment Regimen: Mice with induced endometriosis receive chronic exposure to WIN 55,212-2 (e.g., 1 mg/kg, i.p.) over a specified period.
-
Outcome Measures: Endometriotic-like lesions are analyzed for markers of proliferation (Ki-67), angiogenesis (CD31), and apoptosis (Caspase-3). Pain-related signaling is assessed by measuring TRPV1 expression in dorsal root ganglia.
Assessment of Analgesia in a Mouse Model of Inflammatory Pain[2]
-
Model: Inflammatory pain is induced by injecting Complete Freund's Adjuvant (CFA) into the paw.
-
Genetic Models: Wild-type and Trpm8 knockout (Trpm8-/-) mice are used.
-
Drug Administration: WIN 55,212-2 is administered to assess its analgesic effects.
-
Behavioral Testing: Mechanical allodynia is measured using the paw withdrawal threshold (PWT).
-
Cross-Validation: The differential effects of WIN 55,212-2 in wild-type versus Trpm8-/- mice are analyzed to understand the interplay between cannabinoid and TRP channel pathways.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathways activated by WIN 55,212-2.
Caption: Workflow for a mouse model of cannabinoid addiction.
Conclusion
The synthetic cannabinoid WIN 55,212-2 is a potent modulator of the endocannabinoid system with demonstrated efficacy in preclinical models of pain, cancer, and addiction. Cross-validation of findings with genetic models, such as cannabinoid receptor knockout mice, is essential for confirming on-target effects and elucidating the specific contributions of different components of the endocannabinoid system to the observed pharmacological outcomes. While some effects of WIN 55,212-2 are clearly mediated by CB1 and CB2 receptors, other actions appear to be receptor-independent or involve interactions with other signaling pathways, such as TRPV1 and TRPM8 channels.[2][12] Future research should continue to leverage genetic models to dissect these complex mechanisms, paving the way for the development of more targeted and effective cannabinoid-based therapeutics.
References
- 1. journals.plos.org [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Frontiers | A male mouse model of WIN 55,212–2 self-administration to study cannabinoid addiction [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. ovid.com [ovid.com]
- 12. pnas.org [pnas.org]
Independent Research Applications of WIN 55,212-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of independent studies utilizing the synthetic cannabinoid agonist WIN 55,212-2. While not direct replications, these studies offer insights into the compound's diverse biological effects and the various experimental approaches used to investigate them. The data presented here is intended to aid in the design of future research and the interpretation of experimental outcomes.
Case Study 1: Modulation of Nociceptor Activity and Pain Signaling
Independent research has explored the effects of WIN 55,212-2 on pain signaling, with a focus on its interaction with the transient receptor potential vanilloid 1 (TRPV1), a key player in nociception.
Quantitative Data Summary
| Experimental Model | Treatment | Concentration/Dose | Measured Effect | Result | Reference |
| Cultured Rat Trigeminal Neurons | WIN 55,212-2 | 25 µM | Inhibition of capsaicin-induced inward current | Significant inhibition | [1] |
| In vivo Mouse Model of Endometriosis | WIN 55,212-2 | Not specified | Expression of TRPV1 in dorsal root ganglia | Reduced expression | [2] |
| Rat Model of Neuropathic and Visceral Pain | WIN 55,212-2 | 50-100 µg (intraplantar), 1 mg/kg (intraperitoneal) | Alleviation of tactile mechanical allodynia | Significant alleviation | [3] |
Experimental Protocols
Inhibition of Capsaicin-Induced Inward Current in Cultured Neurons [1]
-
Cell Culture: Trigeminal neurons from rats were cultured in the presence of nerve growth factor for 24-48 hours.
-
Treatment: Neurons were pretreated with either vehicle or WIN 55,212-2 (25 µM) for 3 minutes, followed by a 2-minute wash.
-
Measurement: Whole-cell patch-clamp recordings were used to measure the inward current induced by the application of 0.5 µM capsaicin for 40 seconds.
Evaluation of TRPV1 Expression in a Mouse Model of Endometriosis [2]
-
Animal Model: A syngeneic mouse model of endometriosis was established.
-
Treatment: Mice with induced endometriotic lesions were chronically exposed to WIN 55,212-2.
-
Measurement: Immunohistochemistry was performed on the dorsal root ganglia to assess the expression levels of TRPV1.
Assessment of Tactile Allodynia in a Rat Pain Model [3]
-
Animal Model: Neuropathic and visceral pain were induced in rats using 5-Fluorouracil.
-
Treatment: WIN 55,212-2 was administered either locally (intraplantar; 50 or 100 µg) or systemically (intraperitoneal; 1 mg/kg).
-
Measurement: The von Frey hair test was used to evaluate tactile sensitivity at different time points after treatment.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for WIN 55,212-2-mediated inhibition of TRPV1 activity, a mechanism that does not involve canonical cannabinoid receptors.
References
A Comparative Guide to the Synthetic Cannabinoid WIN 55,212-2 and Endogenous Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic cannabinoid agonist WIN 55,212-2 and the primary endogenous cannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of the endocannabinoid system and the development of novel cannabinoid-based therapeutics.
At a Glance: Key Pharmacological Differences
WIN 55,212-2, a member of the aminoalkylindole class of cannabinoids, is a potent, non-selective agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] In contrast, the endogenous cannabinoids, anandamide and 2-AG, exhibit distinct pharmacological profiles. 2-AG is considered a full agonist at both CB1 and CB2 receptors, while anandamide acts as a partial agonist at CB1 receptors and displays very low efficacy at CB2 receptors.[3][4] These fundamental differences in receptor interaction and efficacy translate to varied downstream signaling and physiological effects.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of WIN 55,212-2, anandamide, and 2-AG at human CB1 and CB2 receptors, as determined by various in vitro assays.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| WIN 55,212-2 | 1.9 - 62.3[2] | 3.3[5] |
| Anandamide (AEA) | ~129 | ~371 |
| 2-Arachidonoylglycerol (2-AG) | ~472 | ~1400 |
Note: Ki values can vary between studies due to different experimental conditions and radioligands used.
Table 2: Functional Potency at Cannabinoid Receptors (EC50, nM)
| Compound | Assay | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) |
| WIN 55,212-2 | GTPγS Binding | 7.4[6] | - |
| cAMP Inhibition | - | - | |
| Anandamide (AEA) | GTPγS Binding | - | - |
| cAMP Inhibition | - | - | |
| 2-Arachidonoylglycerol (2-AG) | GTPγS Binding | - | - |
| cAMP Inhibition | - | - |
Note: A comprehensive collection of EC50 values across multiple functional assays is challenging to consolidate due to variability in experimental setups. The provided data represents examples from the literature.
Signaling Pathways: A Visual Comparison
Activation of CB1 and CB2 receptors by both endogenous and synthetic cannabinoids initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7][8] Additionally, receptor activation modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, and stimulates various mitogen-activated protein kinase (MAPK) pathways.[2][9]
A key concept in cannabinoid pharmacology is biased agonism , where a ligand can preferentially activate one signaling pathway over another at the same receptor.[10][11] For instance, some studies suggest that WIN 55,212-2 may show a preference for G-protein-mediated signaling over β-arrestin recruitment compared to other cannabinoids.[1][4]
Experimental Protocols: Key Methodologies
The characterization of cannabinoid compounds relies on a suite of in vitro assays. Below are overviews of the methodologies for key experiments cited in cannabinoid research.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation : Membranes from cells or tissues expressing the cannabinoid receptor of interest are isolated.
-
Competitive Binding : The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (e.g., WIN 55,212-2).[12]
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[12]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Membrane Incubation : Receptor-expressing membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G-Protein Activation : Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation : The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, often by filtration.[13]
-
Quantification : The amount of [³⁵S]GTPγS incorporated is measured by scintillation counting.
-
Data Analysis : The data is used to generate dose-response curves and determine the EC50 and Emax values for the agonist.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
-
Cell Culture : Cells expressing the cannabinoid receptor of interest are cultured.
-
Stimulation : The cells are pre-treated with the test compound and then stimulated with an agent that increases intracellular cAMP levels, such as forskolin.[6][14]
-
Lysis and Detection : The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).[14][15]
-
Data Analysis : The ability of the test compound to inhibit the forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50) and efficacy.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Lines : Engineered cell lines are used that co-express the cannabinoid receptor and a β-arrestin fusion protein, often linked to a reporter system (e.g., β-galactosidase complementation).[16][17][18][19][20]
-
Agonist Stimulation : The cells are treated with the test compound.
-
Signal Detection : Agonist-induced recruitment of β-arrestin to the receptor brings the components of the reporter system into proximity, generating a measurable signal (e.g., luminescence or fluorescence).[16][17][18][19][20]
-
Data Analysis : Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist in promoting β-arrestin recruitment.
Summary and Conclusion
WIN 55,212-2 serves as a powerful pharmacological tool due to its high potency and full agonist activity at both CB1 and CB2 receptors. Its properties stand in contrast to the endogenous cannabinoids, 2-AG and anandamide, which exhibit more nuanced pharmacological profiles, including partial agonism (anandamide) and differing receptor affinities. Understanding these distinctions in binding, efficacy, and downstream signaling is critical for the accurate interpretation of experimental data and for the rational design of novel therapeutics targeting the endocannabinoid system. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of both synthetic and endogenous cannabinoid ligands.
References
- 1. Biased Agonism of Three Different Cannabinoid Receptor Agonists in Mouse Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 3. Cannabinoid Receptors: Nomenclature and Pharmacological Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthetic Cannabinoid WIN55,212-2 Can Disrupt the Golgi Apparatus Independent of Cannabinoid Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. research-management.mq.edu.au [research-management.mq.edu.au]
- 11. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. marshall.edu [marshall.edu]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to In Vivo Cannabinoid Research: Alternatives to WIN 55,212-2
For researchers, scientists, and drug development professionals, the selection of an appropriate cannabinoid receptor agonist is critical for the success of in vivo studies. WIN 55,212-2 has long been a standard tool, but a growing landscape of alternative compounds offers opportunities for enhanced selectivity, potency, and novel pharmacological profiles. This guide provides an objective comparison of key alternatives to WIN 55,212-2, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
This comprehensive guide delves into a range of synthetic and endogenous cannabinoids, evaluating their performance against WIN 55,212-2. We present a detailed analysis of their receptor binding affinities, functional activities, and in vivo effects, with a focus on providing the necessary data and methodological insights to make informed decisions for your experimental designs.
Performance Comparison of Cannabinoid Receptor Agonists
The following table summarizes the quantitative data for WIN 55,212-2 and its alternatives, providing a clear comparison of their binding affinities (Ki) and functional potencies (EC50) at CB1 and CB2 receptors, as well as their in vivo potency (ED50) for producing cannabinoid-like effects.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | In Vivo ED50 (mg/kg) (Effect) | Key Features |
| WIN 55,212-2 | Non-selective Agonist | 1.9[1] | 0.28-3.3 | 4.3 | 1.4 | 0.45 (discrimination)[2], 1-3 (analgesia)[3] | Widely used reference compound, potent CB1/CB2 agonist. |
| CP 55,940 | Non-selective Agonist | 0.58 | 0.68 | 23.61[4] | - | 0.032 (discrimination)[2] | High-affinity, potent, and efficacious non-selective agonist.[2] |
| HU-210 | Non-selective Agonist | 0.06 | 0.52 | - | - | - | Potent non-selective agonist with a long duration of action.[5] |
| ACEA | CB1-selective Agonist | 1.4 | >2000 | - | - | 0.3 (neurogenesis)[6] | Highly selective CB1 agonist, useful for isolating CB1-mediated effects. |
| JWH-133 | CB2-selective Agonist | 677 | 3.4[7] | - | - | 1-4 (anti-inflammatory)[8] | Selective CB2 agonist, ideal for studying peripheral and immune effects without CB1-mediated psychoactivity.[7][9] |
| O-1966 | CB2-selective Agonist | - | - (218-fold selective for CB2 over CB1)[10] | - | - | - | CB2 selective agonist with demonstrated anti-inflammatory properties in vivo.[10] |
| 5F-MDMB-PICA | Potent SCRA | 1.24[4] | - | 1.46[4] | - | - | A potent synthetic cannabinoid receptor agonist (SCRA) with high CB1 affinity.[4][11] |
| MDMB-4en-PINACA | Potent SCRA | 0.28[12] | - | 1.88–2.47[12] | - | 0.1 (analgesia)[13] | A highly potent SCRA that is a full agonist at the CB1 receptor.[14] |
SCRA: Synthetic Cannabinoid Receptor Agonist
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in cannabinoid research, we have created diagrams using the DOT language. These diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for assessing the in vivo effects of these compounds.
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid agonists differentially substitute for the discriminative stimulus effects of Δ9-tetrahydrocannabinol in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Analgesic Potential of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cannabinoid agonist HU-210: pseudo-irreversible discriminative stimulus effects in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cannabinoid Ligand Arachidonyl-2′-Chloroethylamide (ACEA) Ameliorates Depressive and Overactive Bladder Symptoms in a Corticosterone-Induced Female Wistar Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. drugsandalcohol.ie [drugsandalcohol.ie]
Confirming the On-Target Effects of WIN 55,212-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid receptor agonist WIN 55,212-2 with other alternative compounds. It is designed to assist researchers in confirming the on-target effects of WIN 55,212-2 by providing supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
WIN 55,212-2 is a potent synthetic cannabinoid receptor agonist that is widely used in research to investigate the endocannabinoid system.[1][2] It is a full agonist at the CB1 receptor and also acts as an agonist at the CB2 receptor.[1][3] Its on-target effects are primarily mediated through the activation of these two G protein-coupled receptors (GPCRs).[4][5]
Comparative Analysis of Cannabinoid Receptor Agonists
To objectively assess the on-target effects of WIN 55,212-2, it is crucial to compare its binding affinity and functional potency with other well-characterized cannabinoid receptor agonists. The following table summarizes the binding affinities (Ki) of WIN 55,212-2 and other selected cannabinoids for the human CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Species | Binding Affinity (Ki) (nM) | Reference |
| WIN 55,212-2 | CB1 | Human | 1.9 - 6.06 | [1][6] |
| CB2 | Human | 0.28 - 3.7 | [2][6][7] | |
| CP 55,940 | CB1 | Human | 0.5 - 5.0 | [2] |
| CB2 | Human | 0.69 - 2.8 | [2] | |
| Δ⁹-THC | CB1 | Human | 40.7 | [7] |
| CB2 | Human | 36.4 | [7] | |
| Anandamide | CB1 | Human | ~41 | [1] |
| CB2 | Human | ~370 | ||
| JWH-015 | CB1 | Human | 164 | [8] |
| CB2 | Human | 13.8 | [8] |
Note: Binding affinities can vary between studies due to different experimental conditions, such as the radioligand used and the cell line expressing the receptor.
Key Experimental Protocols
Confirmation of the on-target effects of WIN 55,212-2 relies on robust and reproducible experimental assays. The following are detailed methodologies for three key experiments commonly used to characterize cannabinoid receptor agonists.
1. Radioligand Binding Assay
This assay determines the binding affinity of a test compound (like WIN 55,212-2) to the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of WIN 55,212-2 for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).[4]
-
Radioligand (e.g., [³H]CP 55,940 or [³H]WIN 55,212-2).[9][10]
-
Test compound (WIN 55,212-2) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[9]
-
Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).[9]
-
96-well plates, cell harvester, glass fiber filters, and a scintillation counter.[4][9]
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[9]
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
2. GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to cannabinoid receptors upon agonist binding.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of WIN 55,212-2 in activating G proteins through CB1 and CB2 receptors.
-
Materials:
-
Cell membranes from cells expressing CB1 or CB2 receptors.[5]
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[5]
-
Guanosine diphosphate (GDP).[5]
-
Test compound (WIN 55,212-2) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).[5]
-
Known cannabinoid receptor agonist as a positive control (e.g., CP 55,940).[5]
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.
-
In a 96-well plate, add the assay buffer, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Add the pre-incubated membrane preparation to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
3. cAMP Assay
This assay measures the functional consequence of CB1/CB2 receptor activation, which typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][11]
-
Objective: To determine the ability of WIN 55,212-2 to inhibit cAMP production via CB1 and CB2 receptors.
-
Materials:
-
Procedure:
-
Culture the cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 20 minutes at 37°C).[12]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the agonist to determine the IC₅₀ value.
-
Visualizing On-Target Effects and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The synthetic cannabinoid WIN 55212-2 differentially modulates thigmotaxis but not spatial learning in adolescent and adult animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. globalwn.org [globalwn.org]
- 8. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. marshall.edu [marshall.edu]
Safety Operating Guide
Navigating the Disposal of Potent Laboratory Compounds: A Procedural Guide
Proper chemical disposal is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, handling and disposing of potent chemical agents requires strict adherence to established protocols to ensure personal safety and regulatory compliance. While "Win VI" is not a recognized chemical identifier, it may be a shorthand or internal code for a compound. Given the context of research and drug development, it is plausible this refers to a substance from a class of potent compounds, such as Vinca alkaloids (e.g., Vincristine, Vinorelbine) used in chemotherapy research, or a synthetic agonist like WIN 55,212-2 used in cannabinoid research.
This guide provides essential safety and logistical information for the proper disposal of such hazardous chemical waste, focusing on the rigorous procedures required for cytotoxic agents like Vinca alkaloids, which demand the highest level of caution.
Immediate Safety and Handling Protocols
Before beginning any work, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound in use. The following are general, immediate precautions for handling highly potent chemical agents.
Personal Protective Equipment (PPE): A non-negotiable first line of defense is the correct use of PPE. All personnel handling the compound or its waste must be adequately trained and equipped.[1]
| PPE Category | Specification |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves are recommended.[2] |
| Gown | A disposable, solid-front gown that is resistant to chemotherapy drugs. Should be changed every 2-3 hours or if contaminated.[2] |
| Eye/Face Protection | Safety glasses with side shields or goggles are mandatory. A full face shield is required if there is a splash risk.[2] |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust particles.[2] |
Spill Management: A dedicated cytotoxic spill kit must be accessible in any area where these compounds are handled.[2][3] This kit should contain all necessary PPE, absorbent materials, a disposable scoop and dustpan, a sharps container, and clearly labeled hazardous waste bags.[2][4] In the event of a spill, the area should be secured, and only personnel with appropriate training and PPE should perform the cleanup.[1][3]
Step-by-Step Disposal Procedures for Cytotoxic Waste
The standard and required disposal method for cytotoxic compounds like Vincristine or Vinorelbine is high-temperature incineration.[2] All waste streams must be treated as hazardous and must never be disposed of down drains or in regular trash.[2][5]
Experimental Protocol: Segregation and Containerization of Cytotoxic Waste
Objective: To safely segregate and containerize different forms of cytotoxic waste at the point of generation to ensure compliant disposal.
Methodology:
-
Identify and Segregate Waste: Immediately upon generation, separate all materials that have come into contact with the cytotoxic agent. Waste must be categorized correctly to ensure proper handling.[2][3]
-
Sharps Waste: Needles, syringes, scalpels, slides, and broken glass.[6]
-
Solid Waste: Contaminated PPE (gloves, gowns), labware (pipette tips, tubes), and spill cleanup materials.[2]
-
Liquid Waste: Unused or expired solutions, and rinsates from "triple-rinsing" empty containers.[2][7] Note: The rinsate from cleaning containers of acutely toxic chemicals must itself be treated as hazardous waste.[7]
-
-
Containerize Waste: Use dedicated, color-coded, and clearly labeled containers for each waste stream.[2] All containers must be leak-proof and puncture-resistant where appropriate.[8][9]
-
Sharps: Place all sharps directly into a yellow, puncture-resistant chemotherapy sharps container.[2][6] Do not recap, bend, or break needles.[4]
-
Solids: Place contaminated solid waste into a yellow chemotherapy waste bag, which should be kept within a rigid, leak-proof secondary container with a lid.[2][3]
-
Liquids: Collect liquid waste in a sealed, leak-proof, and shatter-resistant container (plastic-coated glass or high-density plastic is recommended).[2][8] Clearly label the container with "Chemotherapeutic Waste," the name of the chemical(s), and the approximate concentration.[2]
-
-
Final Packaging and Storage:
-
Ensure all containers are securely sealed to prevent leakage.[9]
-
Wipe down the exterior of all waste containers before removing them from the containment area (e.g., fume hood or biological safety cabinet).[10]
-
Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.[2][10]
-
Disposal Workflow Diagram
Caption: Workflow for the safe segregation and disposal of cytotoxic chemical waste.
Alternative Compound Disposal: WIN 55,212-2
If the compound is the synthetic cannabinoid agonist WIN 55,212-2, the disposal procedure is also stringent, though it may differ in specifics from cytotoxic waste. It is a Schedule I controlled substance in the United States, meaning its handling and disposal are federally regulated.[11]
The recommended disposal method is to dissolve or mix the compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. All local, state, and federal regulations for both hazardous waste and controlled substances must be strictly followed.[12]
Disclaimer: This document provides a general procedural framework. It is not a substitute for a substance-specific Safety Data Sheet (SDS), institutional guidelines, or professional judgment. Always consult the SDS and your institution's Environmental Health & Safety (EH&S) department for definitive disposal instructions.[7]
References
- 1. chemopet.co.uk [chemopet.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. acs.org [acs.org]
- 6. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Handling Protocols for Win 52035 (WIN VI)
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of Win 52035, also known as WIN VI, a compound developed by Sterling-Winthrop, Inc.[1][2][3] Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Chemical Identification
| Identifier | Value |
| Common Name | Win 52035 |
| Synonym | This compound[4][5][6][7] |
| Systematic Name | 5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole[4][5][6] |
| Molecular Formula | C18H22N2O3[4][6] |
| CAS Number | 98034-30-1[4][6] |
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin contact. Check for any signs of degradation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or aerosols. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used when handling the compound as a powder or if aerosols may be generated. | To prevent inhalation of the compound. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle Win 52035 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place. Keep it away from incompatible materials (specific incompatibilities are not documented, so caution is advised).
Disposal Plan:
All waste contaminated with Win 52035, including disposable PPE, and any unused material should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling Win 52035 from receipt to disposal.
References
- 1. Winthrop (WIN) Compounds [benchchem.com]
- 2. Category:WIN compounds - Wikipedia [en.wikipedia.org]
- 3. Sterling Drug - Wikipedia [en.wikipedia.org]
- 4. Win 52035 | C18H22N2O3 | CID 1786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. PDBj Mine: Chemie - W35 - 5-(5-(4-(4,5-DIHYDRO-2-OXAZOLY)PHENOXY)PENTYL)-3-METHYL ISOXAZOLE - Protein Data Bank Japan [pdbj.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
